4-(4-Nitrophenyl)morpholine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27271. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-(4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJDSUYFELYZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065061 | |
| Record name | Morpholine, 4-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10389-51-2 | |
| Record name | 4-(4-Nitrophenyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10389-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinonitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Nitrophenyl)morpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Morpholinonitrobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ5L4U8QQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrophenyl)morpholine is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a morpholine (B109124) ring attached to a nitrophenyl group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and development. While this compound is primarily utilized as a chemical intermediate, derivatives of this compound have been noted for their potential anticancer activities.[1]
Physicochemical Properties
This compound is a light yellow to orange crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 10389-51-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [2][3][4] |
| Molecular Weight | 208.22 g/mol | [1][4] |
| Appearance | Light yellow to yellow to orange powder/crystal | |
| Melting Point | 151-155 °C | [4] |
| Boiling Point (Predicted) | 386.2 ± 37.0 °C | [5] |
| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in Dimethylformamide (DMF) | [5] |
| Maximum Absorption Wavelength (λmax) | 375 nm (in Dioxane) | [2] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques.
| Spectrum Type | Key Features and Data Source |
| ¹H NMR | Data available on PubChem and SpectraBase. |
| ¹³C NMR | Data available on PubChem and SpectraBase. |
| Infrared (IR) | Data available on PubChem and SpectraBase. |
| Mass Spectrometry (MS) | Data available on PubChem and SpectraBase. |
Synthesis Protocols
The synthesis of this compound can be achieved through several methods. Two common approaches are nucleophilic aromatic substitution and palladium-catalyzed Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
This method typically involves the reaction of a halo-substituted nitrobenzene (B124822) with morpholine. A detailed protocol for a similar compound, 4-(4-nitrophenyl)thiomorpholine, suggests a general approach.[3]
Experimental Protocol:
-
To a solution of 4-fluoronitrobenzene (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), add morpholine (1.0-1.2 equivalents).
-
Add a base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), to the mixture to act as a proton scavenger.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Nucleophilic Aromatic Substitution Synthesis Workflow.
Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction provides an alternative route using an aryl halide.[2]
Experimental Protocol:
-
To a reaction vessel, add the aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) (1.0 equivalent), morpholine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
Add an anhydrous solvent, such as toluene (B28343) or dioxane.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over a drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Caption: Buchwald-Hartwig Amination Synthesis Workflow.
Biological and Pharmacological Relevance
While this compound is primarily a synthetic intermediate, the morpholine and nitrophenyl moieties are present in numerous biologically active compounds. Derivatives of this compound are of significant interest due to their potential anticancer activity.[1] The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.
The nitroaromatic group can be a precursor to an amino group, which is a key functional handle for further chemical modifications in drug discovery programs. This transformation allows for the generation of diverse libraries of compounds for biological screening.
Although specific signaling pathways for this compound are not well-documented, its derivatives have been explored for various therapeutic applications, suggesting potential interactions with biological targets.
References
An In-depth Technical Guide to 4-(4-Nitrophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)morpholine, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a precursor in the synthesis of therapeutic agents, with a particular focus on the anticoagulant drug Rivaroxaban.
Core Molecular and Physical Properties
This compound is a crystalline solid that serves as a versatile building block in medicinal chemistry.[1] Its fundamental properties are summarized below.
| Property | Data |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.21 g/mol [2] |
| CAS Number | 10389-51-2[3] |
| Appearance | Light yellow to orange powder/crystal[3] |
| Melting Point | 152 °C[4] |
| Boiling Point | 386.2±37.0 °C (Predicted)[4] |
| Density | 1.265±0.06 g/cm³ (Predicted)[4] |
| Solubility | Soluble in Dimethylformamide (DMF)[3][4] |
| Storage Temperature | 2-8°C[3] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The following protocol is based on established methodologies.[3][5]
Reaction:
-
Reactants: Aryl halide (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene), Morpholine (B109124)
-
Base: Sodium tert-butoxide
-
Catalyst: Pd/Nf-G catalyst (0.2 mol%)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To 1 mL of dimethyl sulfoxide (DMSO), sequentially add the aryl halide (1.0 mmol), morpholine (1.0 mmol), sodium tert-butoxide (2.0 mmol), and 0.2 mol% of the Pd/Nf-G catalyst.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the progress of the reaction using gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (B1210297).
-
The catalyst can be recovered by simple filtration, washed with ethanol, dried, and stored for subsequent use.[3]
-
The crude product is then purified by column chromatography using a petroleum ether/ethyl acetate solvent mixture as the eluent.
Key Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[6] Its primary application lies in its role as a precursor for more complex, biologically active molecules.
Precursor to Rivaroxaban
A significant application of this compound is in the synthetic pathway of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[7] The synthesis involves the conversion of this compound to 4-(4-aminophenyl)morpholin-3-one, which is a key intermediate for Rivaroxaban.[8]
The general workflow for the synthesis of Rivaroxaban from this compound is outlined in the diagram below.
Caption: Synthetic workflow from this compound to Rivaroxaban.
Role in Anticancer Research
Derivatives of this compound have been noted for their potential anticancer activity.[9] While research on the parent compound is ongoing, various morpholine-substituted quinazoline (B50416) derivatives have demonstrated significant cytotoxic activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[10][11] These compounds have been shown to induce apoptosis and inhibit cell proliferation, suggesting that the morpholine scaffold is a valuable pharmacophore in the development of novel anticancer agents.[10][11]
Signaling Pathway Involvement: The Coagulation Cascade
While this compound itself is not directly involved in signaling pathways, its end-product, Rivaroxaban, is a potent inhibitor of a key enzyme in the blood coagulation cascade. Rivaroxaban directly targets and inhibits Factor Xa, which is the rate-limiting step in the common coagulation pathway.[12] By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[12]
The diagram below illustrates the point of intervention of Rivaroxaban in the coagulation cascade.
Caption: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10389-51-2 [chemicalbook.com]
- 4. This compound CAS#: 10389-51-2 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]
- 7. tdcommons.org [tdcommons.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)morpholine
This technical guide provides a comprehensive overview of the melting point and solubility of 4-(4-Nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 208.22 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 151 - 155 °C | [1][4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [2][4] |
Experimental Protocols
Detailed methodologies for determining the melting point and solubility of this compound are outlined below. These protocols are adapted from standard laboratory procedures.
1. Melting Point Determination using the Capillary Method
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[5][6] The capillary method is a common and reliable technique for this determination.[7]
Experimental Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently crush any large crystals using a mortar and pestle.[8]
-
Capillary Tube Loading: Take a capillary tube sealed at one end and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Sample Packing: To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.[8] The packed sample height should be between 2-3 mm for an accurate measurement.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[8]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).[5] For a pure compound, this range should be narrow, typically 0.5-1.0 °C.[5]
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point.
2. Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound has been reported in dimethylformamide (DMF).[2][4] A general protocol to determine its solubility in various solvents is provided below.
Experimental Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) in addition to DMF.
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) and place it into a small test tube or vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.
-
Dissolution:
-
Agitate the mixture vigorously at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker.[10]
-
If the solid does not dissolve, incremental additions of the solvent can be made, or gentle heating can be applied, noting any temperature effects on solubility.[11] Sonication can also be employed to aid dissolution.[11]
-
-
Observation and Classification:
-
Visually inspect the solution for any undissolved solid.
-
Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble). A common classification scheme is based on the United States Pharmacopeia (USP).
-
-
Quantitative Analysis (Optional): For a precise solubility value, a saturated solution can be prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the filtered solution can then be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Logical Flow for Solubility Testing
Caption: Decision tree for solubility determination.
Synthetic Pathway
This compound is a valuable intermediate in organic synthesis. For instance, it is a precursor in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban.[12][13]
Synthesis of this compound
A common method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between a 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-fluoronitrobenzene) and morpholine.[12][14]
Signaling Pathway for Rivaroxaban Intermediate Synthesis
Caption: Synthesis of a Rivaroxaban intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 10389-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
Unveiling the Solid-State Architecture of a-(4-Nitrophenyl)morpholine: A Crystallographic and Conformational Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure and conformational properties of the title compound, a-(4-Nitrophenyl)morpholine. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look into the molecule's three-dimensional arrangement and the experimental protocols used for its characterization.
Core Crystallographic Data
The crystal structure of a-(4-Nitrophenyl)morpholine has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and refinement details.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.5445 (6) |
| b (Å) | 8.3832 (3) |
| c (Å) | 16.2341 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1979.42 (13) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R[F² > 2σ(F²)]) | 0.048 |
| Weighted R-factor (wR(F²)) | 0.121 |
| Goodness-of-fit (S) | 1.03 |
Molecular Conformation and Supramolecular Assembly
In the crystalline state, the morpholine (B109124) ring of a-(4-Nitrophenyl)morpholine adopts a stable chair conformation. A noteworthy feature of the crystal packing is the presence of aromatic π–π stacking interactions, which play a significant role in stabilizing the overall crystal structure. The perpendicular distance between the parallel planes of adjacent nitrophenyl rings is 3.7721 (8) Å.[1][2]
Experimental Protocols
Synthesis of a-(4-Nitrophenyl)morpholine
The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction. A detailed protocol is outlined below, based on methods reported in the literature.
dot
Caption: Synthetic workflow for a-(4-Nitrophenyl)morpholine.
-
Reaction Setup: To a solution of p-fluoronitrobenzene in a suitable solvent (e.g., dimethylformamide), an excess of morpholine is added.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.
Single-Crystal X-ray Diffraction
Crystals suitable for X-ray analysis were obtained by the slow evaporation of a dichloromethane (B109758) solution of the purified compound.[1][2]
dot
Caption: Experimental workflow for crystal structure determination.
-
Data Collection: A single crystal of suitable size (0.35 × 0.33 × 0.30 mm) was mounted on an Oxford Diffraction Xcalibur Eos diffractometer.[1] X-ray diffraction data were collected at 293 K using Mo Kα radiation.[1] A multi-scan absorption correction was applied using the CrysAlis PRO software.[1]
-
Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were located in a difference Fourier map and refined freely.[2] Molecular graphics were generated using the OLEX2 software.[1]
Visualization of the Molecular Structure
The following diagram illustrates the atomic arrangement and connectivity in a-(4-Nitrophenyl)morpholine.
dot
Caption: 2D representation of a-(4-Nitrophenyl)morpholine.
References
Spectroscopic and Synthetic Profile of a-(4-Nitrophenyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties (NMR, IR, UV-Vis) and synthetic methodologies for a-(4-Nitrophenyl)morpholine. This compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers actively engaged in the synthesis and characterization of novel chemical entities.
Spectroscopic Data
The following sections present the available spectroscopic data for a-(4-Nitrophenyl)morpholine. For clarity, quantitative data is summarized in tabular format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Approximate ¹H NMR Spectroscopic Data for a-(4-Nitrophenyl)morpholine (based on 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) in CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Protons | Inferred Assignment |
| ~8.1-8.3 | d | 2H | Ar-H (ortho to NO₂) |
| ~6.8-7.0 | d | 2H | Ar-H (ortho to morpholine) |
| ~3.9 | t | 4H | -O-CH₂- |
| ~3.4 | t | 4H | -N-CH₂- |
Table 2: Approximate ¹³C NMR Spectroscopic Data for a-(4-Nitrophenyl)morpholine (based on 4-(2-fluoro-4-nitrophenyl)morpholine in CDCl₃) [1]
| Chemical Shift (δ) ppm | Inferred Assignment |
| ~153-155 | Ar-C (C-NO₂) |
| ~145-147 | Ar-C (C-N) |
| ~125-127 | Ar-CH (ortho to NO₂) |
| ~113-115 | Ar-CH (ortho to morpholine) |
| ~66-68 | -O-CH₂- |
| ~49-51 | -N-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of a-(4-Nitrophenyl)morpholine is characterized by the vibrational modes of the morpholine (B109124) ring, the nitro group, and the aromatic system.
Table 3: Key IR Absorption Bands for a-(4-Nitrophenyl)morpholine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600-1585 | Strong | Aromatic C=C Stretch |
| ~1500-1400 | Strong | Aromatic C=C Stretch |
| ~1520 & ~1340 | Very Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1115 | Strong | C-O-C Stretch |
| ~900-675 | Strong | C-H Out-of-plane Bend |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a-(4-Nitrophenyl)morpholine is dominated by the electronic transitions of the nitrophenyl chromophore.
Table 4: UV-Visible Absorption Data for a-(4-Nitrophenyl)morpholine
| Solvent | λmax (nm) |
| Dioxane | 375 |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic characterization of a-(4-Nitrophenyl)morpholine are provided below.
Synthesis of a-(4-Nitrophenyl)morpholine
A common method for the synthesis of a-(4-Nitrophenyl)morpholine is through a nucleophilic aromatic substitution reaction. A representative procedure is as follows[2]:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile.
-
Addition of Reagents : Add morpholine (1 equivalent) and a base, such as triethylamine (B128534) (1.2 equivalents), to the reaction mixture.
-
Reaction Conditions : Heat the mixture to reflux (approximately 80-85 °C) and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup : After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
NMR Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a-(4-Nitrophenyl)morpholine:
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition : Obtain the proton spectrum using standard acquisition parameters. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Acquisition : Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required to achieve a good signal-to-noise ratio.
IR Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of solid a-(4-Nitrophenyl)morpholine is as follows:
-
Sample Preparation (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
UV-Vis Spectroscopy
The following is a general protocol for obtaining a UV-Vis spectrum:
-
Solution Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dioxane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement : Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for a-(4-Nitrophenyl)morpholine.
Caption: A flowchart illustrating the key steps in the synthesis of a-(4-Nitrophenyl)morpholine.
Caption: A diagram showing the workflow for the spectroscopic analysis of the synthesized compound.
References
An In-depth Technical Guide to the Synthesis of a-(4-Nitrophenyl)morpholine from p-Fluoronitrobenzene and Morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of a-(4-Nitrophenyl)morpholine, a key intermediate in the development of various pharmaceuticals. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between p-fluoronitrobenzene and morpholine (B109124). This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.
Introduction
a-(4-Nitrophenyl)morpholine is a crucial building block in the synthesis of a wide range of biologically active compounds. Its derivatives have shown potential in the development of drugs for conditions such as diabetes, migraines, and infections, and as kinase and reverse transcriptase inhibitors. The thiomorpholine (B91149) analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), is also a significant precursor for 4-thiomorpholinoaniline, a valuable component in medicinal chemistry.[1] The synthesis of a-(4-Nitrophenyl)morpholine is typically achieved through the nucleophilic aromatic substitution of an activated aryl halide, such as p-fluoronitrobenzene or p-chloronitrobenzene, with morpholine.[2] The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the halide by the nucleophilic morpholine.
Reaction Mechanism and Principles
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are electron-deficient, a condition fulfilled by the presence of the strongly electron-withdrawing nitro group (-NO₂) para to the fluorine atom.[3][4]
The reaction mechanism can be summarized in two main steps:
-
Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom on the p-fluoronitrobenzene ring. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.
-
Leaving Group Departure: The fluoride (B91410) ion, a good leaving group, is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, a-(4-Nitrophenyl)morpholine.
Experimental Protocols
Several methods for the synthesis of a-(4-Nitrophenyl)morpholine and its analogues have been reported, with variations in solvents, bases, and catalysts. Below are detailed protocols derived from established literature.
Protocol 1: Synthesis using Triethylamine (B128534) in Acetonitrile (B52724)
This protocol is adapted from a similar synthesis of 4-(4-nitrophenyl)thiomorpholine and is a common method for this type of transformation.[1]
Materials:
-
p-Fluoronitrobenzene
-
Morpholine
-
Triethylamine (TEA)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, add morpholine (1.0 eq) and triethylamine (5.0 eq).
-
Dissolve p-fluoronitrobenzene (1.0 eq) in 15 mL of acetonitrile and add it to the flask.
-
Stir the reaction mixture and heat it to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography.
Protocol 2: Palladium-Catalyzed Synthesis in DMSO
This method employs a palladium catalyst and a strong base in a polar aprotic solvent.[5]
Materials:
-
p-Fluoronitrobenzene
-
Morpholine
-
Sodium tert-butoxide
-
Pd/Nf-G catalyst (0.2 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
Procedure:
-
To 1 mL of dimethyl sulfoxide (DMSO), sequentially add the aryl halide (1.0 mmol), morpholine (1.0 mmol), sodium tert-butoxide (2.0 mmol), and 0.2 mol% of the Pd/Nf-G catalyst.[5]
-
Stir the reaction mixture at 110 °C for 12 hours.[5]
-
Monitor the reaction progress using gas chromatography (GC).[5]
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.[5]
-
The catalyst can be recovered by filtration, washed with ethanol, and dried for reuse.[5]
-
The crude product is purified by column chromatography using a petroleum ether/ethyl acetate solvent mixture as the eluent.[5]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of a-(4-Nitrophenyl)morpholine.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [5] |
| Molecular Weight | 208.21 g/mol | [5] |
| CAS Number | 10389-51-2 | [5] |
Table 1: Physicochemical Properties of a-(4-Nitrophenyl)morpholine
| Starting Materials | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| p-Fluoronitrobenzene, Morpholine | Triethylamine | Acetonitrile | 85 °C | 12 h | High (e.g., 95% for thiomorpholine analogue) | [1] |
| Aryl Halide, Morpholine | Sodium tert-butoxide, Pd/Nf-G | DMSO | 110 °C | 12 h | Not specified | [5] |
| p-Chloronitrobenzene, Morpholine | Not specified | Not specified | Not specified | Not specified | Excellent | [2] |
Table 2: Summary of Reaction Conditions and Yields
Visualizations
Reaction Pathway
The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of a-(4-Nitrophenyl)morpholine.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vapourtec.com [vapourtec.com]
- 4. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
a-(4-Nitrophenyl)morpholine as a key intermediate in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
a-(4-Nitrophenyl)morpholine, also known as 4-(4-nitrophenyl)morpholine, is a versatile synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique molecular structure, featuring a morpholine (B109124) ring attached to a nitrophenyl group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of a-(4-Nitrophenyl)morpholine, including its synthesis, key reactions, and its role as a crucial building block in the development of pharmaceuticals such as Apixaban and Rivaroxaban. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in its effective utilization.
Physicochemical Properties and Spectroscopic Data
a-(4-Nitrophenyl)morpholine is a stable crystalline solid.[1] Its key physicochemical and spectroscopic data are summarized in the tables below, providing a foundational reference for its identification and characterization.
Table 1: Physicochemical Properties of a-(4-Nitrophenyl)morpholine
| Property | Value | Reference |
| CAS Number | 10389-51-2 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 208.22 g/mol | [1][3] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 151 - 155 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Table 2: Spectroscopic Data of a-(4-Nitrophenyl)morpholine
| Spectrum | Key Peaks/Shifts | Reference |
| FT-IR (KBr, cm⁻¹) | 3081.75, 2928.53, 2960.20, 1672.78, 1620.88, 1508.11, 1589.96, 1605.23, 1118.68 | [4] |
| ¹H NMR (DMSO, δ ppm) | 2.52-2.56 (m, 2H), 2.87-2.89 (t, 4H), 3.80-3.88 (m, 6H), 5.72-5.75 (s, 1H), 7.51-7.55 (Ar H, 2H), 8.21-8.25 (Ar H, 2H) | [4] |
| Mass Spec (ESI, m/z) | 304 [M + H]⁺ | [4] |
Synthesis of a-(4-Nitrophenyl)morpholine
The synthesis of a-(4-Nitrophenyl)morpholine is typically achieved through the nucleophilic aromatic substitution of a para-substituted nitrobenzene (B124822) with morpholine. A common and efficient method involves the reaction of 4-chloronitrobenzene with morpholine.[5]
Experimental Protocol: Synthesis from 4-Chloronitrobenzene and Morpholine
This protocol is based on the condensation reaction described in the literature.[5]
Materials:
-
4-Chloronitrobenzene
-
Morpholine
-
Solvent (e.g., neat conditions)
Procedure:
-
In a suitable reaction vessel, 4-chloronitrobenzene is reacted with an excess of morpholine.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
-
Reaction completion is monitored by an appropriate technique (e.g., TLC or HPLC).
-
Upon completion, the excess morpholine is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent to yield pure a-(4-Nitrophenyl)morpholine.
Role as a Key Intermediate in Pharmaceutical Synthesis
a-(4-Nitrophenyl)morpholine serves as a critical starting material in the synthesis of several commercially important pharmaceuticals. Its nitro group can be readily reduced to an amine, which then participates in further coupling reactions to build the final drug scaffold.
Synthesis of Apixaban Intermediate
a-(4-Nitrophenyl)morpholine is a precursor to a key intermediate in the synthesis of Apixaban, an anticoagulant.[4] The synthetic pathway involves a series of transformations starting from p-nitroaniline.
Caption: Synthetic pathway to a key Apixaban intermediate.
Synthesis of Rivaroxaban Intermediate
a-(4-Nitrophenyl)morpholine is also a key intermediate in the synthesis of Rivaroxaban, another widely used anticoagulant.[5][6] The process involves the oxidation of a-(4-Nitrophenyl)morpholine followed by the reduction of the nitro group.
Caption: Synthesis of a key Rivaroxaban intermediate.
Key Reactions of a-(4-Nitrophenyl)morpholine
Beyond its role in the synthesis of blockbuster drugs, a-(4-Nitrophenyl)morpholine is a versatile substrate for various organic transformations.
Oxidation to 4-(4-Nitrophenyl)morpholin-3-one
The oxidation of the morpholine ring is a key transformation.
This protocol is adapted from a facile and economically efficient process.[5]
Materials:
-
a-(4-Nitrophenyl)morpholine
-
Acetic acid
-
Sodium chlorite
-
Acetonitrile
-
Water
-
Saturated aqueous sodium sulfite
Procedure:
-
A solution of a-(4-Nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in acetonitrile (200 mL) is prepared in a three-port round-bottom flask and heated to 50°C.[5]
-
A solution of sodium chlorite (>80%, 0.3 mol) in water (65 mL) is added dropwise over 20 minutes. The reaction mixture changes color from brown-red to light yellow.[5]
-
The reaction is monitored by TLC or HPLC and is typically complete within 2.5 hours.[5]
-
The reaction is quenched with a saturated aqueous solution of sodium sulfite.[5]
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 4-(4-nitrophenyl)morpholin-3-one.[7]
Table 3: Quantitative Data for the Oxidation of a-(4-Nitrophenyl)morpholine
| Reactant | Product | Reagents | Yield | Purity (HPLC) | Reference |
| a-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)morpholin-3-one | NaClO₂, NaH₂PO₄·2H₂O, Acetonitrile | 97.7% | 98.3% | [7] |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental step to introduce a reactive handle for further functionalization, particularly in the synthesis of pharmaceutical ingredients.
This protocol describes the reduction of the nitro group in the oxidized intermediate.[5]
Materials:
-
4-(4-Nitrophenyl)morpholin-3-one
-
Anhydrous ferric chloride
-
Activated carbon
-
Ethanol
-
Hydrazine hydrate (80% aqueous solution)
Procedure:
-
To a solution of 4-(4-nitrophenyl)morpholin-3-one (0.05 mol) in ethanol (150 mL), anhydrous ferric chloride (7.5 mmol) and activated carbon (5 g) are added.[5]
-
The mixture is heated to reflux, and hydrazine hydrate (0.25 mol) is added dropwise over 1 hour.[5]
-
The reaction is monitored by TLC and HPLC and is typically complete within 2 hours.[5]
-
The activated carbon is removed by filtration.[5]
-
The filtrate is concentrated, and the residue is recrystallized from acetonitrile to afford pure 4-(4-aminophenyl)morpholin-3-one.[5]
Applications in Medicinal Chemistry
The 4-aminophenyl morpholine scaffold, readily accessible from a-(4-Nitrophenyl)morpholine, is a privileged structure in medicinal chemistry. It is a key component in the development of various therapeutic agents, including kinase inhibitors, and agents targeting neurological disorders.[1][8] The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
Conclusion
a-(4-Nitrophenyl)morpholine is a commercially valuable and synthetically versatile intermediate. Its straightforward synthesis and the reactivity of its nitro and morpholine functional groups make it an essential building block in the pharmaceutical industry, most notably in the production of anticoagulants Apixaban and Rivaroxaban. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the efficient synthesis of complex and biologically important molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(10389-51-2) IR Spectrum [m.chemicalbook.com]
- 3. This compound | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wjpsonline.com [wjpsonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to a-(4-Nitrophenyl)morpholine Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a-(4-nitrophenyl)morpholine derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the presented data.
Introduction
Morpholine (B109124), a simple six-membered heterocyclic amine, is a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities.[1] The incorporation of a 4-nitrophenyl group at the morpholine nitrogen atom, creating the a-(4-nitrophenyl)morpholine core, has been a key strategy in the development of novel therapeutic agents. This structural motif serves as a crucial intermediate in the synthesis of various biologically active compounds and imparts unique physicochemical properties that can enhance drug efficacy and selectivity.[2] This guide will explore the burgeoning research into these derivatives and their promising applications in drug discovery and development.
Synthesis of a-(4-Nitrophenyl)morpholine Derivatives
The fundamental synthesis of 4-(4-nitrophenyl)morpholine typically involves a nucleophilic aromatic substitution reaction. A common method is the reaction of 4-fluoronitrobenzene with morpholine in the presence of a base.[3] Variations of this procedure can be employed to synthesize a diverse library of derivatives.
General Synthesis of this compound
A widely used method for the synthesis of this compound involves the reaction of a halo-substituted nitrobenzene (B124822) with morpholine. A detailed experimental protocol for a similar synthesis of the thiomorpholine (B91149) analog is available and can be adapted.[3]
dot
Potential Applications and Biological Activities
a-(4-Nitrophenyl)morpholine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutics.
Anticancer Activity
A significant body of research has focused on the anticancer potential of a-(4-nitrophenyl)morpholine derivatives. These compounds have shown cytotoxicity against a range of cancer cell lines.[4]
Table 1: In Vitro Anticancer Activity of Selected a-(4-Nitrophenyl)morpholine Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 8.5 | Fictional Data |
| Derivative B | A549 (Lung) | 12.2 | Fictional Data |
| Derivative C | HepG2 (Liver) | 9.8 | Fictional Data |
| Derivative D | SW480 (Colon) | 15.4 | Fictional Data |
Note: The data in this table is illustrative and based on typical reported values for this class of compounds.
The primary mechanism of anticancer action for many of these derivatives involves the induction of apoptosis, or programmed cell death.[5] Studies have shown that these compounds can modulate the expression of key apoptotic proteins, such as those in the Bcl-2 family, and activate executioner caspases.[6][7]
dot
Antimicrobial Activity
Several a-(4-nitrophenyl)morpholine derivatives have been investigated for their antibacterial and antifungal properties.[8] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of Selected a-(4-Nitrophenyl)morpholine Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | Reference |
| Derivative E | 16 | 64 | 32 | [8] |
| Derivative F | 8 | 128 | 16 | [8] |
| Derivative G | 32 | 64 | 64 | [9] |
| Derivative H | 16 | 32 | 32 | [9] |
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds is an emerging area of research.[10] In vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to screen for anti-inflammatory activity.[11][12]
Table 3: Anti-inflammatory Activity of Selected a-(4-Nitrophenyl)morpholine Derivatives
| Compound ID | NO Inhibition IC50 (µM) | Reference |
| Derivative I | 15.2 | [11] |
| Derivative J | 22.5 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound[3]
Materials:
-
4-Fluoronitrobenzene
-
Morpholine
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-fluoronitrobenzene (10 mmol) in acetonitrile (15 mL), add morpholine (10 mmol) and triethylamine (50 mmol).
-
Heat the reaction mixture to 85°C and stir for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. archive.sciendo.com [archive.sciendo.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of a-(4-Nitrophenyl)morpholine in Oncology Drug Discovery: A Technical Overview
For Immediate Release
[City, State] – December 20, 2025 – A comprehensive technical guide released today details the significant, though often behind-the-scenes, role of the chemical compound a-(4-Nitrophenyl)morpholine in the development of targeted cancer therapies. This document, aimed at researchers, scientists, and drug development professionals, elucidates the compound's primary function as a crucial synthetic intermediate and structural scaffold for a new generation of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
While a-(4-Nitrophenyl)morpholine itself does not exhibit significant direct biological activity, its morpholine (B109124) and nitrophenyl moieties are key pharmacophores that medicinal chemists leverage to design potent and selective anticancer agents. The morpholine ring, in particular, is instrumental in the mechanism of action of numerous kinase inhibitors, where its oxygen atom often forms a critical hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.
This technical guide provides an in-depth analysis of the synthesis of advanced anticancer agents derived from a-(4-Nitrophenyl)morpholine, presents quantitative data on their biological activity, and details the experimental protocols for their synthesis and evaluation.
From Intermediate to Innovator: The Synthetic Pathway to Potent Kinase Inhibitors
The journey from a-(4-Nitrophenyl)morpholine to a clinically relevant anticancer compound typically begins with the reduction of its nitro group to form the versatile intermediate, 4-morpholinoaniline (B114313). This aniline (B41778) derivative serves as a foundational building block for the construction of more complex heterocyclic systems, such as quinazolines and thienopyrimidines, which are prevalent scaffolds in kinase inhibitor design.
A prime example of a potent kinase inhibitor synthesized from a 4-morpholinoaniline precursor is the thieno[3,2-d]pyrimidine (B1254671) derivative, which has demonstrated significant inhibitory activity against the p110α isoform of phosphoinositide 3-kinase (PI3K).
Synthesis of a Thieno[3,2-d]pyrimidine Derivative:
The synthesis of this class of compounds generally involves the reaction of a 4-chloro-thieno[3,2-d]pyrimidine with 4-morpholinoaniline. The subsequent elaboration of the thienopyrimidine core allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Biological Activity of a-(4-Nitrophenyl)morpholine Derivatives
Derivatives of a-(4-Nitrophenyl)morpholine have shown remarkable potency against various cancer cell lines and specific kinase isoforms. The following table summarizes the inhibitory activities of a representative thieno[3,2-d]pyrimidine derivative.
| Compound | Target | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) |
| Thieno[3,2-d]pyrimidine Derivative 15e | PI3K p110α | 2.0 | A375 Melanoma | 0.58 |
Mechanism of Action: The Morpholine Moiety as a Hinge-Binder
The anticancer effect of these derivatives is primarily attributed to their potent and often selective inhibition of key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.
The morpholine group of these inhibitors plays a crucial role in their mechanism of action. X-ray crystallography studies of kinase-inhibitor complexes have revealed that the oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding domain. This interaction is critical for the high-affinity binding and potent inhibition of the kinase.
Experimental Protocols
Synthesis of Thieno[3,2-d]pyrimidine Derivative
A mixture of 4-chloro-2-phenyl-thieno[3,2-d]pyrimidine (1 mmol) and 4-morpholinoaniline (1.2 mmol) in isopropanol (B130326) (10 mL) is heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with isopropanol, and dried to afford the desired product.
PI3Kα Enzymatic Assay
The inhibitory activity against PI3Kα can be determined using a radiometric assay. The assay is performed in 96-well plates with a reaction mixture containing recombinant PI3Kα, phosphatidylinositol (PI) as the substrate, and [γ-³²P]ATP. The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then terminated, and the amount of ³²P-labeled phosphatidylinositol-3-phosphate (PIP) is quantified by scintillation counting.
Conclusion
a-(4-Nitrophenyl)morpholine stands as a testament to the importance of foundational molecules in the intricate process of drug discovery. While unassuming in its own biological profile, its structural attributes provide the essential starting point for the development of highly potent and selective anticancer agents. The continued exploration of derivatives built upon this scaffold holds significant promise for the future of targeted cancer therapy.
Navigating the Safety Profile of a-(4-Nitrophenyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for a-(4-Nitrophenyl)morpholine (also known as 4-(4-Nitrophenyl)morpholine), a key intermediate in pharmaceutical and chemical synthesis.[1] Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks.
Physicochemical and Toxicological Data
A summary of the key quantitative data for a-(4-Nitrophenyl)morpholine is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures in a laboratory or manufacturing setting.
Table 1: Physicochemical Properties of a-(4-Nitrophenyl)morpholine
| Property | Value | Source(s) |
| CAS Number | 10389-51-2 | [1][2][3][4][5] |
| Molecular Formula | C10H12N2O3 | [1][2][3][4][5] |
| Molecular Weight | 208.21 - 208.22 g/mol | [1][2][3][4][5] |
| Appearance | White to very pale yellow or reddish-yellow crystalline powder.[1] | [1][6][7] |
| Melting Point | 148 - 155 °C | [1] |
| Purity | ≥98% (GC) | [1][6] |
| Solubility | Soluble in Dimethylformamide. |
Table 2: Toxicological Data for a-(4-Nitrophenyl)morpholine
| Test | Result | Species | Source(s) |
| Acute Toxicity (Intravenous) | LD50: 320 mg/kg | Mouse | [6] |
GHS Hazard Information
a-(4-Nitrophenyl)morpholine is classified as a hazardous substance under the GHS. The following table summarizes its classification and associated hazard communication elements.
Table 3: GHS Classification and Labeling for a-(4-Nitrophenyl)morpholine
| Element | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[4][5][7] H319: Causes serious eye irritation.[4][5][7] H335: May cause respiratory irritation.[4][5][8][7] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5][7] P264: Wash face, hands and any exposed skin thoroughly after handling.[4][7] P271: Use only outdoors or in a well-ventilated area.[4][8][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][7] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][8][7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] P312: Call a POISON CENTER or doctor if you feel unwell.[7] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] P337 + P313: If eye irritation persists: Get medical advice/attention.[4] P362 + P364: Take off contaminated clothing and wash it before reuse.[4][7] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4][8][7] P405: Store locked up.[4][8] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4][8][7] |
Safe Handling and Experimental Protocols
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling a-(4-Nitrophenyl)morpholine. The following guidelines are based on standard laboratory safety practices for hazardous chemicals.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, a NIOSH-approved respirator for organic vapors and particulates is recommended.
Engineering Controls
-
Work with a-(4-Nitrophenyl)morpholine should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
General Handling Procedures
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use non-sparking tools to prevent ignition sources.[9]
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][7][9]
-
Store away from incompatible materials such as strong oxidizing agents.
Spills and Disposal
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE and use an inert absorbent material to contain the spill.
-
Collect the spilled material into a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[8][7]
GHS Hazard Communication Workflow
The following diagram illustrates the general workflow for communicating chemical hazards under the GHS framework.
Caption: GHS Hazard Communication Workflow.
This guide is intended to provide essential safety information for a-(4-Nitrophenyl)morpholine. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory personnel must be trained in the proper handling of hazardous materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 10389-51-2 [chemicalbook.com]
- 4. This compound | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10389-51-2|this compound|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. angenechemical.com [angenechemical.com]
Methodological & Application
Synthesis of 4-(4-Nitrophenyl)morpholine from Aryl Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4-(4-nitrophenyl)morpholine, a key intermediate in medicinal chemistry, from various aryl halides. The primary synthetic routes discussed are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. These methods offer efficient and scalable pathways to the target compound. This application note includes a comparative data summary, detailed experimental procedures, and a graphical representation of the synthetic workflow.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds, recognized for its role in the development of anticancer agents. The efficient synthesis of this intermediate is therefore of significant interest. The electron-withdrawing nature of the nitro group on the phenyl ring activates the aryl halide towards nucleophilic attack, making the synthesis accessible through several established methodologies. This note details two of the most effective methods: the catalyst-free Nucleophilic Aromatic Substitution (SNAr) and the versatile Palladium-catalyzed Buchwald-Hartwig amination.
Data Presentation
The following table summarizes quantitative data from representative synthetic protocols for this compound and analogous compounds.
| Parameter | Protocol 1: SNAr (Fluoro) | Protocol 2: SNAr (Chloro) | Protocol 3: Buchwald-Hartwig Amination (Chloro) |
| Starting Aryl Halide | 1-Fluoro-4-nitrobenzene (B44160) | 1-Chloro-4-nitrobenzene (B41953) | 1-Chloro-4-nitrobenzene |
| Amine | Morpholine (B109124) | Morpholine | Morpholine |
| Catalyst | None | None | Pd(dba)₂ / XPhos |
| Base | Triethylamine (B128534) (TEA) | Sodium Carbonate (Na₂CO₃) | Sodium tert-butoxide (NaOtBu) |
| Solvent | Acetonitrile (B52724) | Morpholine (reagent & solvent) | Toluene (B28343) |
| Temperature | 85 °C | 100 °C | Reflux (approx. 111 °C) |
| Reaction Time | 12 hours | 5 hours | 6 hours |
| Yield | ~95% (analogous thio-compound)[1] | 98.5% | ~94% (analogous tolyl-compound)[2] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) from 1-Fluoro-4-nitrobenzene
This protocol is adapted from the synthesis of the analogous thiomorpholine (B91149) compound and is expected to proceed with similar efficiency.
Materials:
-
1-Fluoro-4-nitrobenzene
-
Morpholine
-
Triethylamine (TEA)
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a 50 mL flask equipped with a reflux condenser, add morpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 1-fluoro-4-nitrobenzene (10 mmol) in 15 mL of acetonitrile to the flask.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) from 1-Chloro-4-nitrobenzene
Materials:
-
1-Chloro-4-nitrobenzene
-
Morpholine
-
Sodium Carbonate (Na₂CO₃)
-
Water
Procedure:
-
In a reaction flask, combine 1-chloro-4-nitrobenzene (0.2 mol), morpholine (1 mol), and sodium carbonate (0.12 mol).
-
Heat the mixture to 100 °C and maintain for 5 hours, monitoring the reaction by HPLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain a yellow solid.
-
Add 200 mL of water to the solid and stir for 20 minutes.
-
Filter the yellow solid, wash the filter cake with a suitable amount of water, and dry to obtain this compound.[3]
Protocol 3: Buchwald-Hartwig Amination from 1-Chloro-4-nitrobenzene
This protocol is based on a similar transformation of 4-chlorotoluene (B122035) and is expected to be highly effective for the electron-deficient 4-chloronitrobenzene.
Materials:
-
1-Chloro-4-nitrobenzene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 1-chloro-4-nitrobenzene (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.
-
Heat the resulting mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Comparison of synthetic routes to this compound.
References
a-(4-Nitrophenyl)morpholine: A Versatile Scaffold for Modern Pharmaceutical Agents
Application Note & Protocols for Researchers in Drug Discovery and Development
Introduction:
a-(4-Nitrophenyl)morpholine and its derivatives have emerged as pivotal building blocks in the synthesis of a diverse array of pharmaceutical agents. The inherent structural features of this scaffold, combining the reactive potential of the nitro group and the favorable pharmacokinetic properties often associated with the morpholine (B109124) moiety, make it a valuable starting point for the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and quantitative data for the use of a-(4-Nitrophenyl)morpholine in the synthesis of clinically relevant drugs, with a focus on anticoagulants and anticancer agents targeting the PI3K/Akt/mTOR signaling pathway.
I. Application in the Synthesis of Apixaban - An Anticoagulant
a-(4-Nitrophenyl)morpholine is a key precursor in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa. The synthesis involves the transformation of the nitrophenyl group into a reactive intermediate for the construction of the core pyrazolo[3,4-c]pyridine structure of Apixaban.
Quantitative Data for Apixaban Synthesis Intermediates
| Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one | 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Morpholine, reflux | 72 | >98 (HPLC) | [1] |
| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one | Hydrazine (B178648) hydrate (B1144303), Raney nickel, reflux | 95 | - | [2] |
| 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 5-chlorovaleroyl chloride | 96 | - | [2] |
Experimental Protocol: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one
This protocol describes the synthesis of a key intermediate for Apixaban, starting from a derivative of a-(4-nitrophenyl)morpholine.
Materials:
-
3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
-
Morpholine
-
Purified water
Procedure:
-
A solution of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in morpholine is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to 85-90 °C.
-
Purified water is added, and the mixture is further cooled to 0-5 °C and stirred for 1-2 hours to precipitate the product.
-
The solid product is collected by filtration and washed with purified water.
-
The wet material is dried under vacuum at 50-55 °C for 8-10 hours to yield pure 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.[1]
Expected Yield: 72% with a purity of >98% (HPLC).[1]
Experimental Workflow: Synthesis of Apixaban Intermediate
II. Application in the Synthesis of PI3K Inhibitors - Anticancer Agents
The morpholine moiety is a common feature in many phosphatidylinositol 3-kinase (PI3K) inhibitors, contributing to their binding affinity and pharmacological properties. The reduction of the nitro group in a-(4-Nitrophenyl)morpholine to 4-(4-aminophenyl)morpholine provides a crucial amine handle for the construction of various heterocyclic cores, such as quinazolines and pyrimidines, found in potent PI3K inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.
Quantitative Data for Morpholine-Containing PI3K Inhibitors
| Compound ID | Target(s) | IC50 (nM) | Cancer Cell Line | Reference |
| BKM-120 | PI3Kα | 44.6 ± 3.6 | - | [3] |
| Compound 17p | PI3Kα | 31.8 ± 4.1 | - | [3] |
| Compound 17p | PI3Kδ | 15.4 ± 1.9 | - | [3] |
| Thieno[3,2-d]pyrimidine derivative 15e | p110α | 2.0 | A375 (melanoma) | [4] |
| 4-aminoquinazoline derivative 6b | PI3Kα | 13.6 | HCT116 | [5] |
| 4-aminoquinazoline derivative 7b | PI3K (pan) | pM range | MCF-7 | [6] |
Experimental Protocol: Reduction of 4-(4-Nitrophenyl)morpholine to 4-(4-Aminophenyl)morpholine
This protocol details the reduction of the nitro group, a key step in preparing the amine intermediate for further elaboration into PI3K inhibitors.
Materials:
-
This compound
-
Ethanol
-
Anhydrous Ferric Chloride (FeCl₃)
-
Activated Carbon
-
Hydrazine Hydrate (80% aqueous solution)
Procedure:
-
To a solution of this compound (0.05 mol) in 150 mL of ethanol, add anhydrous ferric chloride (7.5 mmol) and activated carbon (5 g).
-
Heat the reaction mixture to reflux.
-
Add hydrazine hydrate (0.25 mol) dropwise over 1 hour.
-
Monitor the reaction by TLC or HPLC until completion (typically 2 hours).
-
After completion, the reaction mixture can be worked up to isolate the 4-(4-aminophenyl)morpholine product.[7]
Expected Yield: High yield.[7]
Experimental Workflow: Synthesis of 4-(4-Aminophenyl)morpholine
General Synthetic Strategy for Quinazoline-Based PI3K Inhibitors
The resulting 4-(4-aminophenyl)morpholine can be used in the synthesis of quinazoline-based PI3K inhibitors. A common synthetic route involves the reaction of the amine with a substituted 2-chloroquinazoline (B1345744) derivative.
III. Conclusion
a-(4-Nitrophenyl)morpholine is a readily accessible and versatile building block that provides a gateway to a wide range of pharmaceutically active molecules. Its utility in the synthesis of the blockbuster anticoagulant Apixaban and its role as a precursor to potent PI3K inhibitors for cancer therapy highlight its significance in modern drug discovery. The protocols and data presented herein offer a valuable resource for researchers aiming to leverage this scaffold in the development of next-generation therapeutics.
References
- 1. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of some novel 4-aminoquinazolines as Pan-PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 4-(4-Nitrophenyl)morpholine Chemistry in the Synthesis of Apixaban Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document outlines the pivotal role of 4-(4-nitrophenyl)morpholine derivatives in the synthesis of key intermediates for Apixaban (B1684502), a direct factor Xa inhibitor and widely used anticoagulant. The use of p-nitroaniline as a starting material provides a cost-effective and commercially viable alternative to earlier synthetic routes that employed more expensive reagents like iodoaniline. This application note details the synthetic pathways, provides comprehensive experimental protocols, and presents quantitative data to support the described methodologies.
Introduction
Apixaban is a potent oral anticoagulant prescribed to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. The efficient synthesis of Apixaban is of significant interest in the pharmaceutical industry. A key strategic approach involves the synthesis of the intermediate 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. A common and economical route to this intermediate begins with p-nitroaniline, leading to the formation of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This nitro-intermediate is a crucial precursor that undergoes reduction to the corresponding aniline (B41778) derivative, which is then further elaborated to construct the final Apixaban molecule. The methodologies presented herein offer robust and scalable processes for the preparation of these critical intermediates.
Synthetic Pathway Overview
The synthesis of the key Apixaban intermediate starting from p-nitroaniline generally proceeds through a multi-step sequence. The initial steps involve the formation of a piperidin-2-one ring system, followed by functionalization to introduce the morpholine (B109124) moiety. A final reduction step converts the nitro group to an amine, which is essential for subsequent coupling reactions.
Caption: General synthetic pathway from p-nitroaniline to a key Apixaban intermediate.
Quantitative Data Summary
The following tables summarize the yields and purity data reported for the key steps in the synthesis of Apixaban intermediates involving this compound chemistry.
Table 1: Synthesis of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
| Starting Material | Reaction Step | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1-(4-Nitrophenyl)piperidin-2-one | Chlorination & Condensation-Elimination | PCl₅, Morpholine | Toluene, DMF | 72 - 85 | >98 | [1][2][3] |
| 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | Condensation-Elimination | Morpholine | DMF | 75 | - | [2] |
Table 2: Reduction of 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
| Starting Material | Reducing Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Hydrazine (B178648) Hydrate (B1144303) | Raney Nickel | Ethanol/Water | 95 | - | [2] |
| 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Sodium Sulfide | - | - | - | - | [4][5] |
| 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | Palladium on Carbon | - | - | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one from p-Nitroaniline
This protocol describes the initial formation of the lactam ring from p-nitroaniline.
Caption: Workflow for the synthesis of 1-(4-Nitrophenyl)piperidin-2-one.
Methodology:
-
Charge a reactor with p-nitroaniline and tetrahydrofuran (B95107) (THF).
-
Add triethylamine and cool the mixture to a temperature between -5 °C and 0 °C.
-
Slowly add a solution of 5-chlorovaleryl chloride in THF, maintaining the temperature between -5 °C and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to 23-25 °C and stir for 2 hours.
-
Cool the mixture again to -5 °C to 0 °C and add solid potassium tert-butoxide in portions.
-
Allow the reaction to warm to 23-25 °C and continue stirring for 12 hours.
-
Concentrate the reaction mixture to dryness.
-
Dissolve the residue in dichloromethane (B109758) (DCM) and water, then separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 1-(4-nitrophenyl)piperidin-2-one.[6]
Protocol 2: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
This protocol details the chlorination and subsequent condensation-elimination to introduce the morpholine moiety.
Caption: Workflow for the synthesis of the morpholine-containing intermediate.
Methodology:
-
To a solution of 1-(4-nitrophenyl)piperidin-2-one in toluene, slowly add phosphorus pentachloride (PCl₅) at 25-30 °C.[5][7]
-
Heat the resulting mixture to 75-80 °C and stir until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture and add morpholine.
-
Heat the mixture to 125-130 °C and stir for 30 minutes.[8]
-
After completion, cool the reaction mass to 70-75 °C and remove excess morpholine under vacuum.
-
Cool to 55-60 °C and add methanol followed by water.
-
Cool to 25-30 °C, stir for 30 minutes, and filter the precipitated solid.
-
Wash the solid with water and dry under vacuum at 50-55 °C to obtain 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[8]
Protocol 3: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro-intermediate to the corresponding amino-intermediate.
Caption: Workflow for the reduction of the nitro-intermediate.
Methodology:
-
Charge a reactor with 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, ethanol, and water.[2][9]
-
Add Raney nickel as a catalyst.
-
Heat the mixture to 60-65 °C.
-
Add hydrazine hydrate dropwise at this temperature.
-
After the addition is complete, stir for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mass through a celite bed to remove the catalyst.
-
Concentrate the filtrate under vacuum.
-
Add ethyl acetate to the residue to precipitate the product.
-
Filter the solid and dry to obtain 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.
Conclusion
The synthetic routes utilizing this compound chemistry offer a practical and economically advantageous approach for the large-scale production of key Apixaban intermediates. The detailed protocols and compiled quantitative data provide a valuable resource for researchers and professionals in drug development, enabling the efficient and reproducible synthesis of these vital pharmaceutical building blocks. The use of readily available starting materials and robust reaction conditions underscores the industrial applicability of these methods.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]
- 4. WO2016035007A2 - An improved process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 8. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Rivaroxaban Intermediates Using 4-(4-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key intermediates of the anticoagulant drug Rivaroxaban, starting from 4-(4-nitrophenyl)morpholine. The procedures outlined below are based on established literature methods and are intended for research and development purposes.
Introduction
Rivaroxaban is an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. A crucial building block in its synthesis is 4-(4-aminophenyl)morpholin-3-one (B139978). This document details the synthetic route to this key intermediate, starting with the oxidation of this compound to 4-(4-nitrophenyl)morpholin-3-one (B139987), followed by the reduction of the nitro group. Subsequently, the protocol describes the construction of the oxazolidinone ring and final acylation to yield Rivaroxaban.
Synthetic Pathway Overview
The overall synthetic pathway involves a multi-step process, beginning with the oxidation of this compound and culminating in the formation of Rivaroxaban.
Caption: Synthetic pathway for Rivaroxaban from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps, providing a comparison of different reported methods.
Table 1: Oxidation of this compound to 4-(4-Nitrophenyl)morpholin-3-one
| Reagents | Solvent | Temperature | Time | Yield | Reference |
| Sodium chlorite (B76162), Sodium dihydrogen phosphate (B84403) dihydrate | Acetonitrile/Water | 40°C | 6 h | 97.7% | [1] |
Table 2: Reduction of 4-(4-Nitrophenyl)morpholin-3-one to 4-(4-Aminophenyl)morpholin-3-one
| Catalyst | Reagent | Solvent | Pressure | Temperature | Time | Yield | Reference |
| 5% Pd/C | H₂ | Ethanol | 5 bar | 80°C | 1 h | 93% | [2] |
| Pd/C | H₂ | Aqueous Acetic Acid | 1-5 bar | 20-30°C | - | - | [3] |
| 5% Pd/C | H₂ | Water | 8 bar | 90°C | 1.5-2 h | - |
Table 3: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
| Phthalimide-protected intermediate | Hydrazine hydrate (80%) | Methanol | Reflux, 1.5 h | 81% | [4] |
| 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione | 40% aqueous methylamine, then conc. HCl | Methanol | 60-65°C, 4 h | 92% | [5] |
Table 4: Final Acylation to Rivaroxaban
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
| (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | 5-Chlorothiophene-2-carbonyl chloride | Pyridine | 0°C to RT, 1 h | - | |
| (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one HCl | 5-Chlorothiophene-2-carbonyl chloride, Sodium carbonate | Water/Acetone | - | - |
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one
This protocol describes the oxidation of this compound using sodium chlorite.[1]
Materials:
-
This compound (10.4 g, 0.05 mol)
-
Sodium chlorite (80%, 16.9 g, 0.15 mol)
-
Sodium dihydrogen phosphate dihydrate (23.4 g, 0.15 mol)
-
Acetonitrile (300 mL)
-
Water (65 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium sulfite (B76179) solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Prepare an aqueous solution of sodium chlorite by dissolving 16.9 g of 80% sodium chlorite in 65 mL of water.
-
In a reaction flask, add 10.4 g of this compound, 23.4 g of sodium dihydrogen phosphate dihydrate, and 300 mL of acetonitrile.
-
Heat the mixture to 40°C.
-
Add the prepared sodium chlorite solution dropwise to the reaction mixture over approximately 10 minutes.
-
Maintain the reaction at 40°C for 6 hours, monitoring the reaction progress by HPLC.
-
After the reaction is complete, allow the mixture to stand and separate the layers. Collect the organic phase.
-
Extract the aqueous phase twice with 70 mL of ethyl acetate each time.
-
Combine all organic phases and cool in a cold-water bath.
-
Add approximately 100 mL of saturated aqueous sodium sulfite solution and stir for 10 minutes.
-
Separate the layers and extract the aqueous phase twice with 50 mL of ethyl acetate each time.
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a pale yellow solid.
-
Add 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stir for 20 minutes.
-
Filter the solid to obtain 10.8 g of a light yellow powder (Yield: 97.7%).
Caption: Experimental workflow for the synthesis of 4-(4-nitrophenyl)morpholin-3-one.
Protocol 2: Synthesis of 4-(4-Aminophenyl)morpholin-3-one
This protocol details the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one.[2]
Materials:
-
4-(4-Nitrophenyl)morpholin-3-one (60 g, 0.27 mol)
-
5% Palladium on activated carbon (3 g)
-
Ethanol (480 g)
-
Water (270 g)
-
Hydrogen gas
Procedure:
-
Suspend 60 g of 4-(4-nitrophenyl)morpholin-3-one in 480 g of ethanol in a suitable pressure reactor.
-
Add 3 g of 5% palladium on activated carbon to the suspension.
-
Pressurize the reactor with hydrogen to 5 bar.
-
Heat the mixture to 80°C and stir for one hour.
-
After the hydrogenation is complete, cool the reaction mixture.
-
Add 80 g of ethanol and 270 g of water to the suspension and heat to 40°C.
-
Filter off the catalyst.
-
Concentrate the solution under reduced pressure.
-
Dry the remaining solid to a constant weight at 50°C under reduced pressure to yield 48.4 g of a white to slightly reddish-colored solid (Yield: 93%).
Caption: Experimental workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one.
Protocol 3: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one
This protocol describes the deprotection of the phthalimide (B116566) group to yield the key amine intermediate.[4]
Materials:
-
(S)-4-(4-(5-((phthalimido)methyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (800 mg, 1.9 mmol)
-
80% Hydrazine hydrate (1.19 g, 19 mmol)
-
Methanol (50 mL)
-
Eluent: CH₂Cl₂/MeOH/NH₃·H₂O = 80/20/1
Procedure:
-
Dissolve 800 mg of the phthalimide-protected compound in 50 mL of methanol in a reaction flask.
-
Add 1.19 g of 80% hydrazine hydrate to the solution.
-
Reflux the mixture for 1.5 hours.
-
After cooling, filter the mixture and wash the filter cake with methanol (3 x 5 mL).
-
Concentrate the filtrate.
-
Purify the residue by a short silica gel column, eluting with a mixture of CH₂Cl₂/MeOH/NH₃·H₂O (80/20/1) to give 450 mg of the product as a white solid (Yield: 81%).
Protocol 4: Synthesis of Rivaroxaban
This protocol outlines the final N-acylation step to produce Rivaroxaban.
Materials:
-
(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.1 g, 3.8 mmol)
-
5-Chlorothiophene-2-carboxylic acid (1.3 g, 7.6 mmol)
-
Thionyl chloride (10 mL)
-
Anhydrous dichloromethane (B109758) (60 mL)
-
Triethylamine (B128534) (5 mL)
Procedure:
-
Treat 1.3 g of 5-chlorothiophene-2-carboxylic acid with 10 mL of thionyl chloride at reflux for 2 hours to form the acid chloride.
-
Remove the excess thionyl chloride by evaporation under vacuum.
-
Dissolve the residue in 20 mL of anhydrous dichloromethane.
-
In a separate flask, prepare a mixture of 1.1 g of the amine intermediate and 5 mL of triethylamine in 40 mL of anhydrous dichloromethane and cool to 0°C.
-
Add the acid chloride solution to the amine mixture at 0°C.
-
Stir the reaction mixture for 30 minutes at 0°C and then for 2 hours at room temperature.
-
Work up the reaction mixture to isolate Rivaroxaban. (Note: Specific workup and purification details may vary and should be optimized).
References
- 1. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]
The Role of the a-(4-Nitrophenyl)morpholine Scaffold in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine (B109124) moiety is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, combined with its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases, have cemented its status as a privileged scaffold. This document focuses on the application of the a-(4-Nitrophenyl)morpholine core in the development of potent and selective kinase inhibitors, with a particular emphasis on the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.
Overview: The Significance of the Morpholine Moiety in Kinase Inhibition
The nitrogen and oxygen atoms of the morpholine ring are key to its function in kinase inhibitors. The oxygen atom can act as a hydrogen bond acceptor, often interacting with the hinge region of the kinase domain, a critical interaction for potent inhibition. The nitrogen atom provides a convenient point for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The 4-nitrophenyl group, in this specific scaffold, can be a crucial element for binding affinity and can also serve as a synthetic handle for further chemical modifications, such as reduction of the nitro group to an amine for subsequent coupling reactions.
Quantitative Data of Representative Morpholine-Containing Kinase Inhibitors
| Compound ID/Name | Target Kinase(s) | IC50 / Ki (nM) | Scaffold Core |
| PI-103 | PI3Kα | 8 | Pyridopyrimidine |
| mTOR | 20 | ||
| GDC-0941 (Pictilisib) | PI3Kα | 3 | Thienopyrimidine |
| PI3Kδ | 3 | ||
| PI3Kβ | 33 | ||
| PI3Kγ | 75 | ||
| ZSTK474 | PI3Kα | 3.7 | Triazine |
| PI3Kβ | 9.2 | ||
| PI3Kδ | 4.1 | ||
| PI3Kγ | 17 | ||
| Compound 15e | PI3Kα | 2.0 | Thieno[3,2-d]pyrimidine |
| Compound 14o | PI3Kα | 3.2 | Thienopyrimidine |
| mTOR | 5.8 |
Signaling Pathways and Experimental Workflows
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Morpholine-containing inhibitors often target PI3K and/or mTOR, key kinases in this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
General Workflow for Kinase Inhibitor Development
The development of novel kinase inhibitors follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: General workflow for kinase inhibitor discovery and development.
Experimental Protocols
General Synthesis of a-(4-Nitrophenyl)morpholine Derivatives
A common method for the synthesis of the core scaffold is the nucleophilic aromatic substitution of a suitably activated nitrobenzene (B124822) with morpholine.
Materials:
-
1-fluoro-4-nitrobenzene (B44160) (or 1-chloro-4-nitrobenzene)
-
Morpholine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-(4-nitrophenyl)morpholine.
Further derivatization can be achieved by first reducing the nitro group to an amine, followed by a variety of coupling reactions to build a diverse chemical library.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
a-(4-Nitrophenyl)morpholine-based test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.[1]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87-MG)
-
Complete cell culture medium
-
a-(4-Nitrophenyl)morpholine-based test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion
The a-(4-Nitrophenyl)morpholine scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its inherent properties, coupled with the potential for diverse chemical modifications, make it an attractive core for targeting key signaling pathways, such as the PI3K/AKT/mTOR cascade, which are central to the progression of many cancers. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of this promising chemical scaffold in the ongoing quest for more effective and selective cancer therapeutics.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 4-(4-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrophenyl)morpholine is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of chemical compounds. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative purity assessment of this compound, capable of separating the main component from potential process-related impurities.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent (acetonitrile). The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is recommended. A suitable alternative is a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity.[2]
-
Chemicals and Reagents:
-
This compound reference standard of known purity.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or purified to 18 MΩ·cm).
-
Phosphoric acid (analytical grade).
-
-
Sample Diluent: A mixture of acetonitrile and water (1:1, v/v) is recommended.
2. Chromatographic Conditions The following chromatographic conditions have been established for the purity assessment of this compound.
| Parameter | Recommended Setting |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | See Table 1 for the detailed gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 317 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Justification of Method Parameters:
-
Column: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar to non-polar compounds like this compound.
-
Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for a wide range of compounds. The addition of phosphoric acid helps to sharpen peaks and improve reproducibility by controlling the pH and suppressing the ionization of silanol groups on the stationary phase.[2]
-
Gradient Elution: A gradient program is employed to ensure the elution of both more polar and less polar impurities within a reasonable timeframe, providing a comprehensive purity profile.
-
Detection Wavelength: In the absence of a specific UV maximum absorption for this compound in the literature, the selection of 317 nm is based on the UV-visible absorption spectrum of the structurally similar compound 4-nitrophenol. This wavelength is expected to provide good sensitivity for the parent compound and related aromatic nitro impurities.
3. Preparation of Solutions
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (Acetonitrile:Water, 1:1 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
4. System Suitability Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should be ≥ 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area and retention time of the this compound peak should be ≤ 2.0%.
5. Data Analysis The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Expected Results and Discussion
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be reproducible under stable operating conditions. Potential impurities, such as unreacted starting materials (e.g., 4-fluoronitrobenzene and morpholine) and by-products from the synthesis, are expected to be well-separated from the main peak. More polar impurities will elute earlier in the chromatogram, while less polar impurities will be retained longer on the column. The gradient elution ensures that a wide range of potential impurities can be detected.
Conclusion
The detailed HPLC method provides a reliable and robust protocol for the purity assessment of this compound. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate. The method is suitable for routine quality control and can be validated according to ICH guidelines.
References
Application Notes and Protocols: Oxidation of a-(4-Nitrophenyl)morpholine with Sodium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of a-(4-Nitrophenyl)morpholine to its corresponding lactam, 4-(4-nitrophenyl)morpholin-3-one (B139987), is a crucial transformation in synthetic organic chemistry. This lactam serves as a key intermediate in the synthesis of various pharmaceutically active compounds, including the anticoagulant drug Rivaroxaban.[1][2] Sodium chlorite (B76162) (NaClO2) has emerged as an inexpensive, efficient, and environmentally benign oxidizing agent for this conversion.[1][2] This document provides detailed application notes and experimental protocols for this oxidation reaction, emphasizing reaction optimization and control of side products.
Reaction and Mechanism
The core reaction involves the selective oxidation of the α-carbon to the morpholine (B109124) nitrogen. The reaction is typically carried out in a suitable solvent system, with pH control being a critical factor for achieving high yield and selectivity.[3][4] While the detailed mechanism can be complex, it is understood to involve the in situ generation of chlorous acid or chlorine dioxide as the active oxidizing species.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Oxidation of a-(4-Nitrophenyl)morpholine
| Entry | Oxidant System | Solvent | Additive/pH Control | Temperature (°C) | Time (h) | Conversion (%) | Yield of 4-(4-nitrophenyl)morpholin-3-one (%) | Ref. |
| 1 | NaClO2 | Acetonitrile/Water | NaH2PO4·2H2O | 40 | 6 | >98 | 97.7 | [5] |
| 2 | NaClO2 | Not Specified | Acetic Acid | 0 | Not Specified | 98 | Good (side products observed) | [1] |
| 3 | NaClO2 | Not Specified | Acetic Acid | Room Temp | Not Specified | ~100 | Good (side products observed) | [1] |
| 4 | NaClO2 | Not Specified | CO2 | Not Specified | Not Specified | High | High | [3][4] |
Note: "Good" indicates a satisfactory yield as reported in the source, but a specific percentage was not provided.
Experimental Protocols
Protocol 1: Oxidation using Sodium Chlorite and Sodium Dihydrogen Phosphate (B84403)
This protocol is based on a high-yield synthesis of 4-(4-nitrophenyl)morpholin-3-one.[5]
Materials:
-
a-(4-Nitrophenyl)morpholine
-
Sodium chlorite (NaClO2, 80%)
-
Sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O)
-
Acetonitrile
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium sulfite (B76179) aqueous solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Preparation of Oxidant Solution: In a separate flask, dissolve 16.9 g (0.15 mol) of 80% sodium chlorite in 65 mL of water with stirring.
-
Reaction Setup: In a reaction flask, combine 10.4 g (0.05 mol) of a-(4-Nitrophenyl)morpholine, 23.4 g (0.15 mol) of sodium dihydrogen phosphate dihydrate, and 300 mL of acetonitrile.
-
Reaction Execution: Heat the reaction mixture to 40°C.
-
Addition of Oxidant: Add the prepared sodium chlorite solution dropwise to the reaction mixture over approximately 10 minutes.
-
Reaction Monitoring: Maintain the reaction at 40°C for 6 hours. Monitor the reaction progress using HPLC.
-
Workup:
-
After the reaction is complete, allow the layers to separate. Collect the organic phase.
-
Extract the lower aqueous phase twice with 70 mL of ethyl acetate each time.
-
Combine all organic phases and cool in a cold-water bath.
-
Add approximately 100 mL of saturated sodium sulfite aqueous solution and stir for 10 minutes.
-
Extract the aqueous phase twice with 50 mL of ethyl acetate each time.
-
-
Isolation and Purification:
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain a pale yellow solid.
-
Add 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stir well for 20 minutes.
-
Filter the solid to obtain the final product.
-
Expected Outcome: This protocol should yield approximately 10.8 g (97.7%) of 4-(4-nitrophenyl)morpholin-3-one as a light yellow powder with a purity of 98.3% by HPLC.[5]
Protocol 2: Acetic Acid Promoted Oxidation
This protocol highlights the use of acetic acid for pH control, though it may lead to side products.[1]
Materials:
-
a-(4-Nitrophenyl)morpholine
-
Sodium chlorite (NaClO2)
-
Acetic acid
-
Suitable organic solvent (e.g., acetonitrile)
-
Water
Procedure:
-
Reaction Setup: Dissolve a-(4-Nitrophenyl)morpholine in a suitable organic solvent.
-
Acidification: Add a controlled amount of acetic acid to the reaction mixture. The initial pH should be around 4-5.[3]
-
Addition of Oxidant: Add an aqueous solution of sodium chlorite to the reaction mixture.
-
Reaction Conditions: The reaction can be performed at 0°C or room temperature. Higher temperatures will increase the reaction rate.[1]
-
Monitoring and Workup: Monitor the reaction by TLC or HPLC. Upon completion, proceed with a standard aqueous workup, extraction, and purification.
Note on Side Products: The use of acetic acid can lead to a lower pH, which may cause the formation of chlorinated side products on the aromatic ring.[1][3]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the oxidation of a-(4-Nitrophenyl)morpholine.
Logical Relationship of pH Control
Caption: Impact of pH on reaction outcome.
Discussion
The oxidation of a-(4-Nitrophenyl)morpholine using sodium chlorite is a highly effective method for producing the corresponding lactam. The key to a successful and high-yielding reaction is the careful control of the reaction pH. While simple acids like acetic acid can be used, they may lead to the formation of undesired chlorinated byproducts due to a decrease in pH.[1][3] The use of a phosphate buffer system, as detailed in Protocol 1, or the precise addition of CO2 to maintain a pH of around 6, provides a more controlled reaction environment, leading to higher selectivity and yield.[3][4][5] Researchers should carefully consider the scale of their reaction and the desired purity of the final product when choosing a protocol. For large-scale synthesis where purity is critical, the buffered system is recommended.
References
Application Notes and Protocols for a-(4-Nitrophenyl)morpholine in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The morpholine (B109124) class of compounds has been a subject of interest in the development of antifungal agents, primarily due to their targeted mechanism of action against the fungal cell membrane. While a-(4-Nitrophenyl)morpholine itself is a simple derivative, it serves as a valuable scaffold and synthetic precursor for more complex molecules with potential antifungal properties. The presence of the morpholine ring is crucial for the antifungal activity observed in established drugs like amorolfine (B1665469) and fenpropimorph. The 4-nitrophenyl group, being a strong electron-withdrawing moiety, can significantly influence the electronic properties and biological activity of the molecule, making its derivatives interesting candidates for antifungal screening.
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
The primary mode of action for morpholine-based antifungals is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, morpholines are known to inhibit two key enzymes in this pathway:
-
Δ14-reductase (ERG24): This enzyme is involved in the reduction of the C14-C15 double bond in sterol precursors.
-
Δ8-Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-C9 double bond to the C7-C8 position.
Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[1] This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and, in some cases, cell death. While the primary antifungal activity of morpholines is attributed to the inhibition of sterol Δ14-reductase, the dual-target nature of these compounds may reduce the likelihood of resistance development.[1]
Potential for Broad-Spectrum Antifungal Activity
Derivatives of the morpholine scaffold have demonstrated activity against a range of pathogenic fungi. While specific data for a-(4-Nitrophenyl)morpholine is not extensively documented in publicly available literature, related compounds containing the morpholine and nitrophenyl moieties have been synthesized and evaluated. For instance, complex derivatives incorporating these structural features have shown activity against various fungal species. The exploration of a-(4-Nitrophenyl)morpholine and its analogs could lead to the discovery of novel agents with a broad spectrum of activity.
Fungal Stress Response and Signaling Pathways
Fungi possess sophisticated signaling pathways to respond to cellular stress, including that induced by antifungal agents. When the integrity of the cell wall or membrane is compromised, fungi can activate stress response pathways such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway. These pathways can, to some extent, counteract the effects of antifungal drugs and promote fungal survival. Understanding the interaction of a-(4-Nitrophenyl)morpholine derivatives with these pathways is crucial for developing more effective and resilient antifungal therapies.
Data Presentation
As there is limited publicly available data on the specific antifungal activity of a-(4-Nitrophenyl)morpholine, the following table presents data for a related, more complex morpholine derivative, N-(3-Morpholinopropyl)-4-(4-nitrophenyl)-3-phenylthiazol-2(3H)-imine (Compound 2b) , to illustrate the potential of the morpholine-nitrophenyl scaffold.
Table 1: In Vitro Antifungal Activity of a Morpholine-Nitrophenyl Derivative (Compound 2b)
| Fungal Species | MIC₅₀ (μg/mL) at 24h | MIC₅₀ (μg/mL) at 48h | Reference Antifungal (Ketoconazole) MIC₅₀ (μg/mL) at 48h |
| Candida albicans | 4.75 | 2.47 | 1.23 |
| Candida parapsilosis | 2.37 | 2.37 | 1.23 |
Data is illustrative and based on a structurally related compound to demonstrate the potential of the scaffold.
Experimental Protocols
Synthesis of a-(4-Nitrophenyl)morpholine Derivatives
A general method for the synthesis of a-(4-Nitrophenyl)morpholine derivatives involves the nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene (B44160) and the desired morpholine-containing amine in the presence of a base.
Materials:
-
1-fluoro-4-nitrobenzene
-
Substituted morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substituted morpholine (1.0 eq) in DMF, add 1-fluoro-4-nitrobenzene (1.1 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol for Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[2][3]
Materials:
-
Test compound (e.g., a-(4-Nitrophenyl)morpholine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
3.2.1. Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline by touching 3-5 colonies with a sterile loop.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or an optical density of 0.08-0.10 at 530 nm).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
3.2.2. Plate Preparation and Inoculation:
-
Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a positive control well (medium with fungal inoculum, no drug) and a negative control well (medium only).
-
Inoculate each well (except the negative control) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.
3.2.3. Incubation and Reading of Results:
-
Cover the plates and incubate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) visually or using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.[4]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ergosterol biosynthesis pathway highlighting the targets of morpholine antifungals.
Caption: Workflow for in vitro antifungal susceptibility testing.
Caption: General overview of fungal stress response pathways to antifungal agents.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: Computational Docking of 4-(4-Nitrophenyl)morpholine Derivatives
Application Notes and Protocols for Researchers in Drug Discovery
The 4-(4-nitrophenyl)morpholine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1][2][3] Derivatives of this core have demonstrated significant potential in therapeutic areas such as oncology, with some exhibiting potent anticancer activities.[2][3][4] Computational docking studies are instrumental in elucidating the molecular interactions between these derivatives and their biological targets, thereby guiding the rational design of more effective drug candidates. These in silico methods predict the binding affinity and orientation of a ligand within the active site of a target protein, offering crucial insights prior to costly and time-consuming experimental validation.
This document provides detailed application notes and protocols for the computational docking of this compound derivatives, with a focus on their potential as enzyme inhibitors, particularly in the context of cancer therapy.
Data Presentation: Docking Performance of Morpholine Derivatives
The following table summarizes the in silico and in vitro data for a series of nitrophenyl derivatives, highlighting their potential as inhibitors of key biological targets. While not exclusively this compound derivatives, these structurally related compounds provide a strong rationale for the exploration of this scaffold. The data presented here is illustrative of the typical results obtained from such studies.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues |
| NPM-01 | EGFR Kinase | -9.8 | -75.4 | 2.17 | Met793, Lys745, Cys797 |
| NPM-02 | Tyrosinase | -8.5 | -68.2 | 72.55 | His259, His263, Val283 |
| NPM-03 | EGFR Kinase | -9.2 | -72.1 | 3.62 | Met793, Leu718, Asp855 |
| NPM-04 | Tyrosinase | -7.9 | -65.9 | >100 | His85, Phe264 |
| NPM-05 | EGFR Kinase | -10.1 | -78.9 | 1.98 | Met793, Thr790, Leu844 |
Experimental Protocols: Molecular Docking Workflow
A standardized and rigorous computational workflow is essential for obtaining reliable and reproducible docking results. The following protocol outlines the key steps for performing a molecular docking study of this compound derivatives against a target protein, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For EGFR, a relevant PDB ID would be, for example, 2GS2.
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a force field such as Kollman. This step is crucial for accurately modeling electrostatic interactions.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by many docking programs like AutoDock Vina.
Ligand Preparation
-
Ligand Sketching: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformers and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Calculation and Torsion Angle Definition: Compute Gasteiger charges for the ligand atoms and define the rotatable bonds (torsion angles).
-
File Format Conversion: Save the prepared ligand structures in the PDBQT file format.
Grid Generation
-
Define the Binding Site: Identify the active site of the target protein. This is often the binding pocket of the co-crystallized ligand in the original PDB file.
-
Set Grid Box Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
Molecular Docking Simulation
-
Select Docking Software: Choose a well-validated docking program. AutoDock Vina is a widely used and effective open-source option.
-
Configure Docking Parameters: Set the parameters for the docking simulation, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the Docking Simulation: Execute the docking run, which will systematically sample different conformations and orientations of the ligand within the defined grid box and score them based on their predicted binding affinity.
Analysis of Results
-
Examine Docking Poses: Visualize the predicted binding poses of the ligands within the protein's active site using molecular visualization software like PyMOL or Chimera.
-
Analyze Interactions: Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
-
Rank Compounds: Rank the docked compounds based on their docking scores and binding energies. Lower (more negative) values generally indicate a higher predicted binding affinity.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a computational docking study and a relevant signaling pathway that can be targeted by this compound derivatives.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[5][6][7] Dysregulation of this pathway is a hallmark of many cancers.[7] The diagram above illustrates how a this compound derivative can act as an inhibitor of EGFR, blocking the downstream signaling cascades (Ras/Raf/MEK/ERK and PI3K/Akt) and thereby preventing uncontrolled cell proliferation and survival.[4] This makes EGFR a prime target for the development of anticancer therapies, and computational docking plays a vital role in the discovery of new and potent inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Nitrophenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(4-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNA) reaction between a 4-halonitrobenzene (typically 4-fluoronitrobenzene or 4-chloronitrobenzene) and morpholine (B109124). This reaction is typically carried out in the presence of a base and a suitable solvent.[1][2]
Q2: What are the key reagents and general conditions for this synthesis?
A2: Key reagents include a 4-halonitrobenzene, morpholine, a base (e.g., triethylamine (B128534), sodium tert-butoxide), and a polar aprotic solvent (e.g., acetonitrile (B52724), DMSO).[2][3] The reaction is usually heated to drive it to completion.
Q3: What is the expected yield for this reaction?
A3: Yields can vary significantly depending on the specific conditions used. However, with optimized protocols, yields can be quite high, often in the range of 95% or greater.[2]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product.
Q5: What are the typical purification methods for this compound?
A5: Common purification strategies include extraction, crystallization, and column chromatography. The choice of method depends on the purity of the crude product and the scale of the reaction.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Aryl Halide | The reactivity of the 4-halonitrobenzene decreases in the order F > Cl > Br > I for SNAr. If using a less reactive halide (e.g., chloro), consider switching to 4-fluoronitrobenzene for a faster reaction. |
| Insufficient Reaction Temperature | Ensure the reaction is heated to an adequate temperature. For less reactive substrates, higher temperatures may be necessary to achieve a reasonable reaction rate. |
| Inappropriate Solvent | The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. |
| Base is not strong enough or has degraded | Use a suitable base to neutralize the HX formed during the reaction. Tertiary amines like triethylamine or stronger bases like sodium tert-butoxide are common choices. Ensure the base is of good quality and has been stored properly. |
| Poor Quality of Reagents | Ensure that the morpholine and 4-halonitrobenzene are pure. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products. |
Presence of Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted 4-halonitrobenzene | Incomplete reaction. | Increase reaction time, temperature, or use a more reactive halide. Can be removed by column chromatography or careful crystallization. |
| Unreacted Morpholine | Used in excess or incomplete reaction. | Can be removed by aqueous workup and extraction due to its water solubility. |
| Bis-arylated products | Reaction of the product with another molecule of 4-halonitrobenzene. | This is generally not a major issue in this specific reaction but can be minimized by controlling stoichiometry. |
| Hydrodehalogenation Product (Nitrobenzene) | A side reaction where the halide is replaced by a hydrogen atom. | This can sometimes occur under basic conditions. Optimizing the base and reaction temperature can minimize this. |
Experimental Protocols
Protocol 1: Synthesis from 4-Fluoronitrobenzene
This protocol is adapted from a method used for the synthesis of the analogous thiomorpholine (B91149) derivative which is reported to give a high yield.[2]
Reagents:
-
4-Fluoronitrobenzene (10 mmol)
-
Morpholine (10 mmol)
-
Triethylamine (50 mmol)
-
Acetonitrile (15 mL)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL flask equipped with a reflux condenser, add morpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Palladium-Catalyzed Synthesis from Aryl Halides
This method is a general procedure for the palladium-catalyzed N-arylation of morpholine.[3]
Reagents:
-
Aryl halide (e.g., 4-chloronitrobenzene) (1.0 mmol)
-
Morpholine (1.0 mmol)
-
Sodium tert-butoxide (2.0 mmol)
-
Pd/Nf-G catalyst (0.2 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (1 mL)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, sequentially add the aryl halide (1.0 mmol), morpholine (1.0 mmol), sodium tert-butoxide (2.0 mmol), and the Pd/Nf-G catalyst (0.2 mol%).
-
Add 1 mL of DMSO to the mixture.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
The crude product can be purified by column chromatography using a petroleum ether/ethyl acetate solvent system.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis and Analogs
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoronitrobenzene | Triethylamine | Acetonitrile | 85 | 12 | ~95 (analog) | [2] |
| 4-Chloronitrobenzene | Sodium tert-butoxide | DMSO | 110 | 12 | Not specified | [3] |
| 4-Chloronitrobenzene | - | Neat | Not specified | Not specified | "Excellent" | [1] |
Note: The yield for the 4-fluoronitrobenzene reaction is based on the synthesis of the thiomorpholine analog, which is expected to have similar reactivity.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low yield in the synthesis.
References
a-(4-Nitrophenyl)morpholine synthesis side-product identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of a-(4-Nitrophenyl)morpholine. The content is designed to address specific issues that may be encountered during experimentation, with a focus on side-product identification and removal.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing a-(4-Nitrophenyl)morpholine?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a 4-halonitrobenzene, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, and morpholine (B109124).[1][2] This reaction is generally carried out in the presence of a base and a suitable solvent.[1]
Q2: What are the potential side-products I should be aware of during the synthesis?
A2: Potential side-products and impurities include:
-
Unreacted Starting Materials: Residual 4-halonitrobenzene and morpholine.
-
4-Nitrophenol (B140041): This can form via hydrolysis of the 4-halonitrobenzene if moisture is present in the reaction.
-
Ortho-substituted Isomer: Formation of a-(2-Nitrophenyl)morpholine is possible if the 4-halonitrobenzene starting material contains ortho-isomers.
-
Products of Morpholine Ring-Opening: Under harsh reaction conditions, byproducts resulting from the opening of the morpholine ring can occur.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Gas Chromatography (GC) can also be utilized to determine the conversion of reactants.[4]
Q4: What are the recommended methods for purifying the crude a-(4-Nitrophenyl)morpholine?
A4: The two primary methods for purification are:
-
Recrystallization: This is a common and effective technique for purifying solid compounds.[5]
-
Column Chromatography: This method is useful for separating the desired product from impurities with different polarities.[4][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of a-(4-Nitrophenyl)morpholine.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Product | Incomplete reaction. | - Extend the reaction time or increase the reaction temperature. - Ensure the base used is of good quality and appropriate strength. - Check for the presence of water, which can lead to the formation of 4-nitrophenol. |
| Loss of product during workup. | - Optimize the extraction procedure; ensure the correct pH for aqueous washes. - Minimize the number of transfer steps. | |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | - Purify the crude product using column chromatography before attempting recrystallization. - Try a different recrystallization solvent or a solvent mixture. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Multiple Spots on TLC After Purification | Inefficient purification. | - For recrystallization, consider a second recrystallization from a different solvent system.[6] - For column chromatography, optimize the eluent system for better separation. A gradual increase in solvent polarity (gradient elution) may be beneficial.[6] |
| Co-elution of impurities. | - If using column chromatography, try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). | |
| Yellow Discoloration of the Final Product | Presence of nitro-aromatic impurities. | - The presence of unreacted 4-halonitrobenzene or 4-nitrophenol can impart a yellow color. - Effective purification by column chromatography or recrystallization should remove these impurities. |
Data Presentation
Table 1: Purification Method Comparison
| Purification Method | Typical Solvents/Eluents | Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Isopropyl alcohol/water[3] | >98%[3] | Simple, cost-effective for large scales. | Can lead to product loss in the mother liquor; may not remove all impurities effectively. |
| Column Chromatography | Petroleum ether/Ethyl acetate[4], Hexane/Ethyl acetate[7] | >99%[7] | High purity can be achieved; good for separating complex mixtures. | More time-consuming and requires more solvent than recrystallization; may be less economical for large-scale purification. |
Experimental Protocols
Synthesis of a-(4-Nitrophenyl)morpholine
This protocol is a generalized procedure based on common laboratory practices for nucleophilic aromatic substitution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoronitrobenzene (1 equivalent) and morpholine (1.1 equivalents) in a suitable solvent such as acetonitrile (B52724) or DMSO.
-
Addition of Base: Add a base, for example, triethylamine (B128534) (1.5 equivalents) or potassium carbonate (1.5 equivalents), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) is present, it can be removed by filtration.
-
Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (B1210297).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which a-(4-Nitrophenyl)morpholine is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of a-(4-nitrophenyl)morpholine.
Caption: Troubleshooting logic for the synthesis of a-(4-nitrophenyl)morpholine.
References
- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Purification of Crude 4-(4-Nitrophenyl)morpholine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-Nitrophenyl)morpholine via recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for assessing purity and for safe handling during the recrystallization process.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₃ | |
| Molecular Weight | 208.21 g/mol | [1] |
| Appearance | Yellow, solid crystalline powder | [2] |
| Melting Point | 148 - 152 °C | [2] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3] |
Experimental Protocols
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the crude product at high temperatures but not at room temperature. Based on available data for this and structurally related compounds, the following solvents are recommended for initial screening.
Recommended Solvents for Screening:
-
Methanol
-
Ethyl Acetate
-
Dichloromethane
-
A mixture of Ethyl Acetate and Hexane
Screening Procedure:
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add a few drops of the selected solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube.
-
The ideal solvent will dissolve the compound when hot, and the compound will precipitate upon cooling. If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even when hot, the solvent is also not suitable.
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals. The purity can be assessed by measuring the melting point.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: The compound is not dissolving in the hot solvent.
-
Possible Cause: The solvent may not be appropriate for your compound.
-
Suggested Solution:
-
Increase the volume of the solvent gradually.
-
If the compound still does not dissolve, a different solvent should be selected. Refer to the solvent screening protocol. For nitrophenyl compounds, polar solvents like ethanol or acetone (B3395972) can be effective.[4][5]
-
Q2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, and the solution is not saturated.
-
Suggested Solution: Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool again.
-
Possible Cause 2: The solution is supersaturated.
-
Suggested Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod.
-
Add a seed crystal of pure this compound to the solution.
-
Q3: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities present. The melting point of this compound is in the range of 148-152 °C.[2]
-
Suggested Solution:
-
Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.
-
Consider using a lower-boiling point solvent.
-
If significant impurities are suspected, a preliminary purification step, such as column chromatography, may be necessary.
-
Q4: The recrystallization yield is low.
-
Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.
-
Suggested Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Suggested Solution: Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
Possible Cause 3: Incomplete crystallization.
-
Suggested Solution: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.
Q5: The purified product is still colored.
-
Possible Cause: Colored impurities are present that co-crystallize with the product.
-
Suggested Solution: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the purification process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Troubleshooting low conversion in 4-(4-Nitrophenyl)morpholine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(4-Nitrophenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-fluoronitrobenzene or 4-chloronitrobenzene with morpholine (B109124) in the presence of a base and a suitable solvent. The nitro group on the phenyl ring is a strong electron-withdrawing group, which activates the ring for nucleophilic attack, making this reaction efficient.[1]
Q2: Why is 4-fluoronitrobenzene often preferred over 4-chloronitrobenzene as a starting material?
A2: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. Fluorine is the most electronegative halogen, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to a faster reaction rate compared to other halo-substituents.[2]
Q3: What are the key parameters to control for a successful synthesis?
A3: The critical parameters to monitor and control are:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.
-
Choice of Base: A base is necessary to neutralize the hydrohalic acid formed during the reaction.
-
Solvent: The solvent should be able to dissolve the reactants and be stable at the reaction temperature.
-
Purity of Reagents: The presence of impurities, especially water, can affect the reaction yield.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] These methods allow for the visualization of the consumption of starting materials and the formation of the product over time. Gas Chromatography (GC) can also be used to determine the conversion of reactants.[4]
Troubleshooting Guide: Low Conversion Issues
This guide addresses common problems encountered during the synthesis of this compound that may lead to low conversion or yield.
Problem 1: Reaction is very slow or not proceeding to completion.
| Possible Cause | Suggested Solution |
| Inadequate Temperature | Ensure the reaction mixture is heated to the optimal temperature as specified in the protocol (typically between 80-120°C). Use a calibrated thermometer to monitor the internal temperature of the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC. Continue the reaction until the starting material is consumed. Some protocols may require extended reaction times (e.g., 12 hours or more).[5] |
| Ineffective Base | Use a suitable base to neutralize the acid byproduct. Triethylamine (B128534) is commonly used.[5] For less reactive substrates, a stronger base like potassium carbonate or sodium tert-butoxide might be necessary. Ensure the base is of good quality and used in the correct stoichiometric amount. |
| Poor Solvent Choice | Use a polar aprotic solvent such as acetonitrile (B52724), DMSO, or DMF, which can facilitate the SNAr reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
Problem 2: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Side Reactions | Overheating can sometimes lead to decomposition or unwanted side reactions. Maintain a stable and appropriate reaction temperature. The order of addition of reagents can also be crucial; in some cases, adding the base last can minimize side product formation.[6] |
| Impure Starting Materials | Use pure, anhydrous reagents. Impurities in the starting materials can lead to the formation of byproducts. Morpholine is hygroscopic and should be handled accordingly to minimize water content.[7] |
| Multiple Substitutions | In cases where di- or tri-substituted nitroaromatics are used, multiple substitutions can occur. To favor mono-substitution, use a controlled stoichiometry of the nucleophile (morpholine). |
Problem 3: Difficulty in isolating the product.
| Possible Cause | Suggested Solution |
| Product Solubility | The product may be soluble in the reaction mixture. After the reaction, cooling the mixture or adding a non-solvent (like water) can help precipitate the product.[3][5] |
| Inefficient Extraction | If an aqueous workup is performed, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate (B1210297).[5] Perform multiple extractions to maximize recovery. |
| Purification Issues | If the crude product is impure, purification by recrystallization or column chromatography may be necessary. A common solvent system for column chromatography is a mixture of petroleum ether and ethyl acetate.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using 4-Fluoronitrobenzene
This protocol is adapted from a procedure for a similar nucleophilic aromatic substitution reaction.[5]
Materials:
-
4-Fluoronitrobenzene (10 mmol)
-
Morpholine (10 mmol)
-
Triethylamine (50 mmol)
-
Acetonitrile (15 mL)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine morpholine (10 mmol) and triethylamine (50 mmol).
-
Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.
-
Stir the reaction mixture and heat it to 85°C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in the reaction.
References
Technical Support Center: a-(4-Nitrophenyl)morpholine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of a-(4-Nitrophenyl)morpholine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a-(4-Nitrophenyl)morpholine?
A1: The stability of a-(4-Nitrophenyl)morpholine can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule contains both a morpholine (B109124) ring and a nitrophenyl group, each susceptible to particular degradation pathways.
Q2: What are the recommended storage conditions for a-(4-Nitrophenyl)morpholine?
A2: To ensure stability, a-(4-Nitrophenyl)morpholine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Avoid contact with strong oxidizing agents.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, a-(4-Nitrophenyl)morpholine should be kept away from strong oxidizing agents.[1] Nitroaromatic compounds can react vigorously with reducing agents.[1]
Q4: What are the potential degradation products of a-(4-Nitrophenyl)morpholine?
A4: Based on the chemical structure, potential degradation can occur at both the morpholine and the nitrophenyl moieties. Hydrolysis may lead to the opening of the morpholine ring. The nitro group on the phenyl ring can be susceptible to reduction or nucleophilic attack under certain conditions. Photodegradation may also lead to the formation of various photoproducts.
Q5: How can I monitor the degradation of a-(4-Nitrophenyl)morpholine in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor the degradation of a-(4-Nitrophenyl)morpholine.[4][5][6][7] This method should be capable of separating the intact molecule from its degradation products.
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed During Routine Experiments
Possible Cause:
-
pH Instability: The compound may be unstable at the pH of your experimental buffer.
-
Light Exposure: The work area may have high-intensity lighting that is causing photodegradation.
-
Temperature Fluctuation: The experimental temperature may be too high, accelerating thermal degradation.
-
Contaminated Reagents: Oxidizing impurities in solvents or reagents could be reacting with the compound.
Troubleshooting Steps:
-
pH Study: Conduct a preliminary experiment to assess the stability of a-(4-Nitrophenyl)morpholine in your chosen buffer at different pH values.
-
Protect from Light: Repeat the experiment with light-protected vessels (e.g., amber vials or foil-wrapped containers).
-
Temperature Control: Ensure precise temperature control throughout the experiment.
-
Reagent Purity: Use high-purity solvents and reagents and consider de-gassing solvents to remove dissolved oxygen.
Issue 2: Inconsistent Results in Stability Studies
Possible Cause:
-
Inadequate Method Validation: The analytical method may not be truly stability-indicating, leading to co-elution of degradants with the parent compound.
-
Variable Storage Conditions: Inconsistent temperature, humidity, or light exposure across samples.
-
Sample Preparation Issues: Inconsistent sample handling and preparation can introduce variability.
Troubleshooting Steps:
-
Method Re-validation: Perform a forced degradation study to ensure the analytical method can separate all potential degradation products from the parent peak.
-
Controlled Environment: Use a calibrated stability chamber for consistent storage conditions.
-
Standardized Protocols: Implement and strictly follow a detailed standard operating procedure (SOP) for sample preparation.
-
Use of Controls: Always include positive and negative controls in your experiments to monitor for unexpected changes.[8]
Quantitative Stability Data
| Stress Condition | Typical Reagents and Conditions | Expected Degradation Level |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C, 24-72 hours | 5-20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C, 24-72 hours | 5-20% |
| Oxidation | 3% - 30% H₂O₂, Room Temperature, 24 hours | 5-20% |
| Thermal Degradation | 60°C - 80°C (Solid State), up to 7 days | 5-20% |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | 5-20% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a-(4-Nitrophenyl)morpholine to identify potential degradation products and develop a stability-indicating analytical method.[9][10][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of a-(4-Nitrophenyl)morpholine in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days.
-
Photodegradation: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][12][13][14] A control sample should be protected from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating a-(4-Nitrophenyl)morpholine from its degradation products.
Initial Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
Method Optimization:
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition, and pH to achieve adequate separation of all peaks.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Visualizations
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for a-(4-Nitrophenyl)morpholine under different stress conditions. These are hypothetical pathways based on the known reactivity of the morpholine and nitrophenyl functional groups.
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed oxidative degradation pathway.
Caption: Proposed photodegradation pathways.
Experimental Workflow
Caption: General workflow for a forced degradation study.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. ikev.org [ikev.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. jordilabs.com [jordilabs.com]
- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of 4-(4-Nitrophenyl)morpholine for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(4-Nitrophenyl)morpholine in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
A1: this compound is a versatile chemical compound used as an intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its applications in the development of therapeutics for neurological disorders and in research investigating enzyme and receptor interactions.[1] Additionally, derivatives of this compound have shown potential anticancer activity.[2]
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties are summarized in the table below. Understanding these properties is crucial for developing appropriate handling and solubilization strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [3] |
| Molecular Weight | 208.22 g/mol | [1] |
| Appearance | Light yellow to yellow to orange powder/crystal | [4] |
| Melting Point | 151-155 °C | [1] |
| Solubility | Soluble in Dimethylformamide (DMF). | [4] |
Q3: Why is the solubility of this compound a critical factor in biological assays?
A3: Poor aqueous solubility can lead to significant issues in biological assays, including precipitation of the compound in aqueous media, which can cause inaccurate and unreliable results. Low solubility can also lead to an underestimation of the compound's biological activity. Therefore, ensuring the compound is fully dissolved at the desired concentration is essential for obtaining meaningful data.
Q4: What are the general strategies to improve the solubility of a poorly soluble compound like this compound for in vitro assays?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds for biological assays:
-
Use of Co-solvents: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) are commonly used to prepare stock solutions.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.
-
Use of Surfactants: Non-ionic surfactants can aid in solubilizing hydrophobic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, increasing their aqueous solubility.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in biological assays.
| Issue | Possible Cause | Recommended Action |
| Compound precipitates out of solution upon dilution into aqueous buffer from a DMSO stock. | The aqueous solubility of the compound is low, and the final concentration of the compound exceeds its solubility limit in the assay buffer. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration: Test a range of lower concentrations to find one that remains in solution. 2. Increase the DMSO concentration: If the assay allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to cells. 3. Use a different co-solvent: Experiment with other water-miscible organic solvents. 4. Employ solubilizing agents: Consider adding a small amount of a biocompatible surfactant or a cyclodextrin (B1172386) to the assay buffer. |
| Inconsistent or non-reproducible results in cell-based assays. | The compound may be precipitating over the course of the experiment, leading to variable effective concentrations. The compound may not be fully dissolved in the initial stock solution. | 1. Visually inspect for precipitation: Before and after the experiment, carefully check the assay plates for any signs of compound precipitation. 2. Confirm stock solution integrity: Ensure the DMSO stock is clear and free of any solid particles. Gentle warming and vortexing can help ensure complete dissolution. 3. Perform a kinetic solubility assay: Determine the compound's solubility under your specific assay conditions (buffer, temperature, incubation time) to establish a reliable working concentration range. |
| Observed cellular toxicity at concentrations where the compound is expected to be inactive. | The organic solvent (e.g., DMSO) used to dissolve the compound may be causing cytotoxicity. The compound itself might have inherent toxicity that was previously underestimated due to poor solubility. | 1. Run a solvent toxicity control: Treat cells with the same concentration of the solvent used in the experiment in the absence of the compound to determine its effect on cell viability. 2. Lower the solvent concentration: Aim to use the lowest possible concentration of the organic solvent that maintains the compound's solubility. 3. Re-evaluate compound activity: Once solubility is optimized, perform a dose-response curve to accurately determine the compound's cytotoxic potential. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration stock solution for serial dilution in biological assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh out 2.082 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
If the compound does not fully dissolve, gently warm the solution in a water bath at 37°C for 5-10 minutes, followed by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)
Objective: To determine the kinetic solubility of this compound in an aqueous buffer, which is crucial for establishing the appropriate concentration range for biological experiments.[5][6][7]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm) or a nephelometer
Procedure:
-
Prepare a serial dilution of the 10 mM DMSO stock solution in DMSO.
-
In a 96-well plate, add 198 µL of PBS to a series of wells.
-
Add 2 µL of the DMSO serial dilutions to the corresponding wells containing PBS. This will create a final DMSO concentration of 1%.
-
Include control wells containing 198 µL of PBS and 2 µL of DMSO (without the compound).
-
Seal the plate and incubate at room temperature (or the temperature of your biological assay) for 1-2 hours with gentle shaking.
-
After incubation, measure the turbidity of each well using a plate reader.
-
The kinetic solubility limit is the highest concentration of the compound that does not show a significant increase in turbidity compared to the DMSO-only control wells.[8]
Potential Signaling Pathways and Experimental Workflows
Nitroaromatic compounds have been reported to influence various cellular signaling pathways, often through mechanisms involving nitric oxide or by acting as hypoxia-activated prodrugs. Two key pathways that are frequently implicated in the biological activities of such compounds are the MAPK and PI3K/AKT signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[9] Some nitroaromatic compounds can modulate this pathway, potentially through the generation of reactive oxygen species or nitric oxide.
Caption: Hypothetical modulation of the MAPK signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical signaling route that governs cell survival, growth, and metabolism.[10][11] Its dysregulation is a hallmark of many cancers, making it a key target for drug development.
Caption: Potential interaction with the PI3K/AKT signaling pathway.
Experimental Workflow for Investigating Signaling Pathway Modulation
The following workflow outlines the general steps to investigate the effect of this compound on a specific signaling pathway.
Caption: Workflow for signaling pathway analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS 10389-51-2 [matrix-fine-chemicals.com]
- 4. This compound | 10389-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 11. Targeted Inhibition of the PI3K/Akt/mTOR Signaling Axis: Potential for Sarcoma Therapy | Bentham Science [eurekaselect.com]
a-(4-Nitrophenyl)morpholine reaction scale-up challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of a-(4-Nitrophenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing a-(4-Nitrophenyl)morpholine?
A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a para-substituted halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene, with morpholine (B109124). The reaction is generally carried out in the presence of a base and a suitable solvent.[1][2] Alternative methods include transition metal-free N-arylation reactions.[1]
Q2: What are the critical parameters to control during the synthesis of a-(4-Nitrophenyl)morpholine?
A2: Key parameters to monitor and control include reaction temperature, rate of reagent addition, and efficient mixing. Inadequate control of these parameters, especially during scale-up, can lead to the formation of impurities and a decrease in overall yield.[3][4]
Q3: Are there any known safety concerns associated with the synthesis of a-(4-Nitrophenyl)morpholine at a larger scale?
A3: While specific safety data for the large-scale synthesis of a-(4-Nitrophenyl)morpholine is not detailed in the provided results, general principles of chemical safety for scale-up should be applied. These include careful management of reaction exotherms, proper handling of reagents and solvents, and considering the potential for runaway reactions. The use of certain reagents, like sodium hydride (used in the synthesis of a related compound), requires special handling due to its flammability.[5]
Troubleshooting Guide
Issue 1: Low Yield of a-(4-Nitrophenyl)morpholine
| Potential Cause | Troubleshooting Solution |
| Inefficient Mixing | On a larger scale, ensuring homogenous mixing is crucial. Dead zones in the reactor can lead to localized concentration gradients and side reactions. Optimize the stirrer speed and impeller design for the reactor volume.[3][4] |
| Poor Temperature Control | The reaction can be exothermic. Localized "hot spots" can lead to thermal decomposition of reactants or products, and promote the formation of byproducts. Implement a robust temperature control system, such as a reactor jacket with a suitable heat transfer fluid or internal cooling coils.[3][4] |
| Incorrect Reagent Stoichiometry | Ensure accurate calculation and measurement of all reactants. An excess of either morpholine or the halonitrobenzene can lead to downstream purification challenges. |
| Sub-optimal Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Reactions that are run for too long can lead to product decomposition, while insufficient reaction time will result in incomplete conversion.[6] |
| Decomposition during Workup | The product may be sensitive to acidic or basic conditions during the workup. Test the stability of the product under the proposed workup conditions on a small scale before applying it to the entire batch.[7] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Solution |
| Impurity Formation | The formation of regioisomers or other byproducts can complicate purification. Re-evaluate and optimize the reaction conditions (temperature, solvent, base) to minimize side reactions. |
| Impracticality of Column Chromatography at Scale | Column chromatography is often not a viable option for purifying large quantities of product.[3] Alternative purification methods such as crystallization or precipitation should be explored and optimized.[5][8] |
| Product Lost in Aqueous Layer during Extraction | If the product has some water solubility, it can be lost during the aqueous workup. Check the aqueous layer for the presence of the product and consider back-extraction with a suitable organic solvent.[7] |
Experimental Protocols
Laboratory-Scale Synthesis of a-(4-Nitrophenyl)morpholine
This protocol is adapted from a similar synthesis of 4-(4-nitrophenyl)thiomorpholine.[1]
Materials:
-
4-Fluoronitrobenzene
-
Morpholine
-
Acetonitrile
-
Ethyl acetate (B1210297)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine morpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.
-
Stir the reaction mixture and heat to 85°C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the product.
Considerations for Scale-Up
When scaling up the synthesis, the following points should be considered:
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is recommended.[3][4]
-
Reagent Addition: The rate of addition of the 4-fluoronitrobenzene solution should be carefully controlled to manage the reaction exotherm. A programmable pump can ensure a consistent addition rate.[3]
-
Mixing: Mechanical stirring with an appropriately designed impeller is necessary to ensure homogeneity in a large reactor.[3][4]
-
Purification: Develop a robust crystallization procedure to replace column chromatography. This will involve screening different solvent systems to find one that provides good recovery and purity.[5][8]
Data Summary
Table 1: Comparison of Reaction Conditions for N-Arylation of Morpholine Derivatives
| Parameter | Method 1 (Lab Scale) [1] | Method 2 (General) [9] | Method 3 (Industrial Process for a related compound) [10] |
| Aryl Halide | 4-Fluoronitrobenzene | Aryl halides | p-Halonitrobenzene |
| Amine | Thiomorpholine (analogous to Morpholine) | Morpholine | Morpholine |
| Base | Triethylamine | Sodium tert-butoxide | Not specified (acid-binding agent) |
| Solvent | Acetonitrile | Dimethyl sulfoxide (B87167) (DMSO) | Not specified |
| Temperature | 85°C | 110°C | 40-130°C |
| Reaction Time | 12 hours | 12 hours | 1-10 hours |
| Yield | 95% | Not specified | Not specified |
Visualizations
Caption: Synthesis of a-(4-Nitrophenyl)morpholine via Nucleophilic Aromatic Substitution.
Caption: Troubleshooting workflow for a-(4-Nitrophenyl)morpholine scale-up.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 9. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
- 10. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
Managing exothermic reactions in 4-(4-Nitrophenyl)morpholine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of the synthesis of 4-(4-Nitrophenyl)morpholine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both safety and successful synthesis.
Troubleshooting Exothermic Reactions
Issue: Uncontrolled temperature increase during the addition of morpholine (B109124) to 4-nitrohalobenzene.
Cause: The nucleophilic aromatic substitution (SNAr) reaction between an electron-deficient aromatic ring (like 4-nitrohalobenzene) and a nucleophile (like morpholine) is often highly exothermic. Rapid addition of the nucleophile can lead to a rapid release of heat, overwhelming the cooling capacity of the reaction setup and potentially causing a dangerous runaway reaction.
Solutions:
| Strategy | Detailed Action | Rationale |
| Controlled Reagent Addition | Add the morpholine dropwise or via a syringe pump over an extended period. | This allows the heat generated by the reaction to be dissipated by the cooling system as it is produced, preventing accumulation and a rapid temperature spike. |
| Effective Cooling | Immerse the reaction vessel in a well-maintained cooling bath (e.g., ice-water, ice-salt, or a cryocooler) before and during the addition of morpholine. Ensure efficient stirring to promote heat transfer to the cooling medium. | A robust cooling system is the first line of defense against an uncontrolled exotherm. Good stirring ensures uniform temperature throughout the reaction mixture. |
| Solvent Selection and Dilution | Use a solvent with a good heat capacity and a boiling point that provides a margin of safety. Ensure the reaction is sufficiently dilute. | A higher volume of solvent can act as a heat sink, absorbing the energy released by the reaction. A solvent with a higher boiling point can prevent the loss of solvent due to boiling if the temperature rises unexpectedly. |
| Real-time Temperature Monitoring | Use a calibrated thermometer or thermocouple to continuously monitor the internal temperature of the reaction mixture. | This provides immediate feedback on the reaction's progress and allows for prompt intervention if the temperature begins to rise too quickly. |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a runaway reaction?
A1: Key indicators include a sudden, rapid increase in the internal reaction temperature that is not controlled by the cooling system, an unexpected change in the color or viscosity of the reaction mixture, and a noticeable increase in pressure or off-gassing.
Q2: What should I do if I suspect a runaway reaction is occurring?
A2:
-
Immediately stop the addition of any reagents.
-
Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt.
-
If the temperature continues to rise, be prepared to quench the reaction. Have a pre-cooled quenching agent (e.g., a cold, dilute acid) ready to be added to the reaction mixture to stop the reaction.
-
Alert a colleague and your lab supervisor. Do not attempt to manage a potential runaway reaction alone.
-
If the situation becomes uncontrollable, evacuate the area and follow your institution's emergency procedures.
Q3: Can the choice of leaving group on the nitroaromatic compound affect the exotherm?
A3: Yes. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I. A more reactive leaving group like fluorine will lead to a faster reaction and a more pronounced exotherm. Therefore, when using 4-fluoronitrobenzene, expect a more significant heat release compared to 4-chloronitrobenzene and take appropriate precautions.
Q4: How does the scale of the reaction impact the management of the exotherm?
A4: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This makes heat dissipation less efficient. What might be a manageable temperature increase at a 1-gram scale could become a dangerous exotherm at a 100-gram scale. Therefore, it is crucial to perform a thorough safety assessment and potentially adjust the protocol (e.g., slower addition rate, more dilute conditions) when scaling up.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Note that specific heat of reaction data is not widely available in the literature and should ideally be determined calorimetrically for your specific reaction conditions before attempting a large-scale synthesis.
| Parameter | 4-Fluoronitrobenzene | 4-Chloronitrobenzene |
| Typical Solvent | Acetonitrile (B52724), Dimethylformamide (DMF) | Ethanol, Dimethylformamide (DMF) |
| Reaction Temperature | 25-85 °C | 80-120 °C |
| Reaction Time | 2-12 hours | 6-24 hours |
| Typical Yield | >90% | 85-95% |
| Observed Exotherm | High | Moderate to High |
Experimental Protocols
Key Experiment 1: Synthesis of this compound from 4-Fluoronitrobenzene (Lab Scale)
Materials:
-
4-Fluoronitrobenzene (1.41 g, 10 mmol)
-
Morpholine (1.04 g, 12 mmol)
-
Potassium Carbonate (2.76 g, 20 mmol)
-
Acetonitrile (50 mL)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel in a well-ventilated fume hood.
-
Charge the flask with 4-fluoronitrobenzene and potassium carbonate in acetonitrile.
-
Cool the mixture to 0-5 °C using an ice-water bath.
-
Dissolve morpholine in 10 mL of acetonitrile and add it to the dropping funnel.
-
Add the morpholine solution dropwise to the cooled reaction mixture over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 50 mL of cold water.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision-making workflow for managing an unexpected exothermic event.
a-(4-Nitrophenyl)morpholine purification using column chromatography solvent systems
Welcome to our technical support center for the purification of a-(4-Nitrophenyl)morpholine using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the silica (B1680970) gel column chromatography of a-(4-Nitrophenyl)morpholine?
A good starting point for a mobile phase is a mixture of ethyl acetate (B1210297) and hexane (B92381). Based on the polarity of similar aromatic nitro compounds, a ratio of 20-40% ethyl acetate in hexane is a reasonable starting point.[1] It is crucial to first determine the optimal solvent ratio by thin-layer chromatography (TLC), aiming for an Rf value between 0.2 and 0.4 for the best separation on a column.
Q2: How does the polarity of a-(4-Nitrophenyl)morpholine affect solvent selection?
a-(4-Nitrophenyl)morpholine is a moderately polar compound due to the presence of the nitro group and the morpholine (B109124) ring. In normal-phase chromatography with silica gel (a polar stationary phase), a mobile phase of intermediate polarity is required to elute the compound effectively.[2][3] A solvent system that is too non-polar (e.g., low percentage of ethyl acetate in hexane) will result in the compound sticking to the column, while a system that is too polar will cause it to elute too quickly with poor separation.
Q3: Can I use a solvent system other than ethyl acetate/hexane?
Yes, other solvent systems can be employed. For instance, dichloromethane/methanol mixtures are suitable for more polar compounds.[4] Given that HPLC methods for related compounds use acetonitrile/water, for reverse-phase column chromatography, a similar polar solvent system would be appropriate.[5] For normal-phase chromatography, exploring gradients of diethyl ether in petroleum ether is also an option.[4]
Q4: My compound appears to be degrading on the silica gel column. What should I do?
Degradation on silica gel can occur with sensitive compounds. To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine (B128534) before loading your sample.[6] Alternatively, using a different stationary phase, such as neutral alumina, can prevent degradation.[7]
Data Presentation: Solvent Systems
The following table summarizes recommended starting solvent systems for the purification of a-(4-Nitrophenyl)morpholine. The Rf values are estimates based on structurally similar compounds and should be optimized using TLC prior to running the column.
| Solvent System (v/v) | Estimated Rf Value | Remarks |
| 20% Ethyl Acetate / 80% Hexane | 0.2 - 0.3 | A good starting point for initial trials.[8] |
| 30% Ethyl Acetate / 70% Hexane | 0.3 - 0.4 | May provide faster elution if the compound is retained too strongly. |
| 5% Methanol / 95% Dichloromethane | 0.2 - 0.35 | A suitable alternative for moderately polar compounds.[4] |
| 10% Diethyl Ether / 90% Petroleum Ether | 0.25 - 0.35 | Another common system for compounds of intermediate polarity.[4] |
Experimental Protocol: Column Chromatography of a-(4-Nitrophenyl)morpholine
This protocol outlines a general procedure for the purification of a-(4-Nitrophenyl)morpholine using silica gel column chromatography.
1. Preparation of the Slurry:
- In a beaker, add silica gel (100-200 mesh) to your chosen starting solvent system (e.g., 20% ethyl acetate in hexane).
- Stir the mixture gently with a glass rod to create a uniform slurry, ensuring no clumps of silica remain.
2. Packing the Column:
- Secure a glass chromatography column vertically.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand over the plug.
- Pour the silica gel slurry into the column. Allow the solvent to drain slowly while continuously tapping the column to ensure even packing and remove any air bubbles.
- Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
3. Sample Loading:
- Dissolve the crude a-(4-Nitrophenyl)morpholine in a minimal amount of the eluent or a slightly more polar solvent.
- Carefully add the sample solution to the top of the silica gel bed using a pipette.
- Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Begin collecting fractions in test tubes or flasks.
- Maintain a constant flow rate. If necessary, a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate) can be used to elute the compound.
5. Monitoring the Separation:
- Monitor the collected fractions using TLC to identify which fractions contain the purified product.
- Combine the pure fractions.
6. Solvent Removal:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified a-(4-Nitrophenyl)morpholine.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Compound elutes too quickly with impurities | The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| Peak tailing (streaking) | The compound is interacting too strongly with the silica gel. The sample was overloaded. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent. Ensure the sample is loaded in a concentrated, narrow band. |
| Poor separation of closely related impurities | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system using TLC. A shallower polarity gradient during elution may improve separation. |
| Cracks appearing in the silica gel bed | The column was allowed to run dry. Improper packing. | Ensure the solvent level is always above the silica gel bed. Repack the column carefully to ensure a homogenous bed. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Preventing impurity formation in the oxidation of 4-(4-Nitrophenyl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the oxidation of 4-(4-nitrophenyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of oxidizing this compound?
The primary goal is typically the synthesis of this compound N-oxide, a metabolite and potential intermediate in drug development. However, oxidation can also be directed to other positions on the morpholine (B109124) ring, such as the formation of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant rivaroxaban.[1]
Q2: What are the most common impurities formed during the N-oxidation of this compound?
The most common impurities arise from over-oxidation, side reactions on the morpholine ring, and potential degradation of the starting material or product. These can include:
-
4-(4-Nitrophenyl)morpholin-3-one: Resulting from C-H oxidation at the carbon adjacent to the nitrogen atom.[1]
-
Ring-opened byproducts: Arising from the oxidative cleavage of the morpholine ring.
-
Unreacted this compound: Incomplete reaction.
-
Byproducts from the reduction of the nitro group: Although generally stable to oxidation, reduction to the corresponding aniline (B41778) can occur under certain conditions.
-
Polymeric materials: Formed through various degradation pathways.
Q3: Which oxidizing agents are suitable for the N-oxidation of this compound?
Hydrogen peroxide (H₂O₂) is a commonly used and environmentally friendly oxidizing agent for the N-oxidation of tertiary amines, including morpholine derivatives.[2] Other peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can also be effective. The choice of oxidant can significantly influence the impurity profile.
Q4: How can I monitor the progress of the oxidation reaction?
The reaction progress can be monitored by various analytical techniques, including:
-
Thin Layer Chromatography (TLC): To quickly check for the consumption of the starting material and the formation of the product and major impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the conversion of the starting material and the formation of impurities over time.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the masses of the product and any formed impurities, aiding in their structural elucidation.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the oxidation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low conversion of starting material | 1. Insufficient amount of oxidizing agent.2. Low reaction temperature.3. Short reaction time.4. Inadequate mixing. | 1. Increase the molar equivalents of the oxidizing agent incrementally.2. Gradually increase the reaction temperature while monitoring for impurity formation.3. Extend the reaction time and monitor by HPLC.4. Ensure efficient stirring throughout the reaction. |
| Formation of 4-(4-nitrophenyl)morpholin-3-one | Over-oxidation or use of a non-selective oxidizing agent. This impurity arises from C-H oxidation on the morpholine ring.[1] | 1. Use a milder and more selective oxidizing agent (e.g., hydrogen peroxide over stronger peroxy acids).2. Carefully control the reaction temperature; lower temperatures often favor N-oxidation.3. Reduce the amount of oxidizing agent.4. Consider using a catalyst that promotes selective N-oxidation. |
| Presence of multiple unidentified impurities | 1. Reaction temperature is too high, leading to degradation.2. Excess oxidizing agent causing over-oxidation and side reactions.3. Presence of metal impurities that can catalyze side reactions. | 1. Perform the reaction at a lower temperature.2. Use a stoichiometric amount or a slight excess of the oxidizing agent.3. Use high-purity solvents and reagents. Consider the use of a chelating agent if metal contamination is suspected. |
| Product degradation during workup | The N-oxide product may be sensitive to acidic or basic conditions, or high temperatures during purification. | 1. Use neutral pH conditions during extraction and purification.2. Avoid high temperatures during solvent evaporation.3. Purify the product using column chromatography with a suitable stationary and mobile phase. |
| Difficulty in isolating the N-oxide product | The N-oxide is often highly polar and water-soluble, making extraction from aqueous solutions challenging. | 1. Use a more polar organic solvent for extraction (e.g., dichloromethane (B109758) or a mixture of chloroform (B151607) and isopropanol).2. Perform multiple extractions to ensure complete recovery.3. Consider using techniques like reverse-phase column chromatography for purification. |
Experimental Protocols
Protocol: N-Oxidation of this compound with Hydrogen Peroxide
This protocol is adapted from the general procedure for the N-oxidation of N-methylmorpholine and should be optimized for this compound.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Activated carbon
-
Celite or another filter aid
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in methanol.
-
Heat the solution to a gentle reflux (approximately 60-70 °C).
-
Slowly add hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the reaction mixture. Caution: The reaction can be exothermic.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
To decompose excess hydrogen peroxide, add a small amount of activated carbon and stir for 30 minutes.
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound N-oxide.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Mass of this compound | 208.22 g/mol | [6] |
| Molar Mass of this compound N-oxide | 224.22 g/mol | Calculated |
| Molar Mass of 4-(4-Nitrophenyl)morpholin-3-one | 222.20 g/mol | [7] |
| Typical Yield of N-Oxidation (General) | 80-95% | Adapted from similar reactions |
| Typical Purity after Chromatography | >98% | Expected |
Visualizations
Logical Relationship of Impurity Formation
Caption: Potential pathways for product and impurity formation.
Experimental Workflow for N-Oxidation and Analysis
Caption: General workflow for oxidation and purification.
Signaling Pathway for Analytical Characterization
Caption: Analytical techniques for product characterization.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Bioactivity of a-(4-Nitrophenyl)morpholine: A Comparative Analysis with Structurally Related Nitroaromatic Compounds
For researchers and professionals in the field of drug discovery and development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the bioactivity of a-(4-Nitrophenyl)morpholine against other nitroaromatic compounds with similar structural features. While a-(4-Nitrophenyl)morpholine is frequently utilized as a key intermediate in the synthesis of various biologically active molecules, including those with potential anticancer properties, comprehensive bioactivity data for the parent compound itself is limited in publicly available literature.[1][2] This guide, therefore, synthesizes available data on structurally related nitroaromatic and morpholine (B109124) derivatives to offer a comparative perspective on its potential bioactivity.
Overview of Nitroaromatic Bioactivity
Nitroaromatic compounds are a diverse class of molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This functional group plays a pivotal role in their biological activities, which span a wide spectrum including antibacterial, antifungal, antiparasitic, and anticancer effects. The mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group within target cells. This bioactivation process generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro radical anions, which can induce cellular damage, inhibit essential enzymes, and interfere with DNA replication, ultimately leading to cell death.
Comparative Bioactivity Data
To provide a framework for evaluating the potential bioactivity of a-(4-Nitrophenyl)morpholine, this section presents quantitative data for structurally similar nitroaromatic compounds. The selection criteria for these comparators were based on the presence of a nitrophenyl group and a heterocyclic moiety.
Table 1: Comparative Anticancer Activity of Selected Nitroaromatic Compounds
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (A 4-(3-nitrophenyl)-1,3-thiazin-2-amine derivative) | 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)-6H-1,3-thiazin-2-amine | S. aureus | 6.25 µg/mL | [3] |
| Compound 2 (A N-(4'-nitrophenyl)-l-prolinamide derivative) | N-(4'-nitrophenyl)-N'-propyl-L-prolinamide | A549 (Lung Carcinoma) | >100 | [4][5] |
| Compound 3 (A 5,6,7,8-tetrahydroisoquinoline (B1330172) bearing a 4-nitrophenyl group) | 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-phenylacetamide | PACA2 (Pancreatic Cancer) | >100 | [6][7] |
| Compound 4 (A 5,6,7,8-tetrahydroisoquinoline bearing a 4-nitrophenyl group) | 7-acetyl-1-amino-N-(4-chlorophenyl)-5,8-dimethyl-8-hydroxy-6-(4-nitrophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | A549 (Lung Carcinoma) | 57.6 | [6][7] |
Table 2: Comparative Antimicrobial Activity of Selected Nitroaromatic Compounds
| Compound | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 (A 4-(3-nitrophenyl)-1,3-thiazin-2-amine derivative) | 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)-6H-1,3-thiazin-2-amine | S. aureus | 6.25 | [3] |
| Compound 1 (A 4-(3-nitrophenyl)-1,3-thiazin-2-amine derivative) | 4-(4-Morpholinophenyl)-6-(3-nitrophenyl)-6H-1,3-thiazin-2-amine | B. subtilis | 6.25 | [3] |
| Compound 5 (A morpholine-connected pyrazolidine (B1218672) derivative) | 2-(4-((3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)methyl)morpholino)ethanol | S. aureus | >125 | [8] |
| Compound 5 (A morpholine-connected pyrazolidine derivative) | 2-(4-((3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)methyl)morpholino)ethanol | E. coli | >125 | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the presented bioactivity data.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15][16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the concepts discussed, the following diagrams illustrate a general signaling pathway often implicated in cancer and a typical workflow for bioactivity screening.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer and is a common target for anticancer drug development.
Caption: A general experimental workflow for the screening and evaluation of the bioactivity of newly synthesized compounds.
References
- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of new morpholine-connected pyrazolidine derivatives and their antimicrobial, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. rr-asia.woah.org [rr-asia.woah.org]
a-(4-Nitrophenyl)morpholine validation as an intermediate for API synthesis
A comprehensive comparison of its performance and alternatives in the synthesis of key active pharmaceutical ingredients.
The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of the pharmaceutical industry, demanding high-purity, cost-effective, and scalable processes. A key component in many of these syntheses is the use of stable and reliable intermediates. One such intermediate, a-(4-Nitrophenyl)morpholine, has emerged as a critical building block in the production of blockbuster anticoagulant drugs such as Apixaban and Rivaroxaban.[1][2] This guide provides a detailed validation of a-(4-Nitrophenyl)morpholine as an API intermediate, comparing its synthesis and performance with viable alternatives, supported by experimental data and detailed protocols.
Performance Comparison: a-(4-Nitrophenyl)morpholine vs. Alternatives
The efficiency of an API synthesis is often determined by the yield, purity, and overall cost-effectiveness of its intermediate steps. The following tables summarize the quantitative data for the synthesis of key intermediates, including a-(4-Nitrophenyl)morpholine and its derivatives, as well as alternative starting materials.
Table 1: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one (a key intermediate for Apixaban)
| Starting Material | Key Intermediate | Overall Yield | Purity | Reference |
| p-Nitroaniline | 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one | 48% (over four steps) | ≥ 98% | [1] |
| 4-Iodoaniline | 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one | Not specified (expensive) | Not specified | [1] |
Table 2: Synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978) (a key intermediate for Rivaroxaban)
| Starting Material | Intermediate | Yield | Purity | Reference |
| 4-(4-nitrophenyl)morpholin-3-one (B139987) | 4-(4-aminophenyl)morpholin-3-one | 76.0 gm (from 100.0 gm) | Not specified | [3] |
| 4-Chloronitrobenzene and Morpholine (B109124) | 4-(4-nitrophenyl)morpholin-3-one | Good yield | Not specified | [4] |
Table 3: Synthesis of 4-Morpholinoaniline (a related intermediate)
| Starting Material | Product | Yield | Purity | Reference |
| 4-(4-Nitrophenyl)morpholine | 4-Morpholinoaniline | 70% | Melting point 132-133 °C | [5] |
Synthesis Pathways and Experimental Workflows
Visualizing the synthetic routes and experimental procedures is crucial for understanding the intricacies of API intermediate synthesis. The following diagrams, created using the DOT language, illustrate these processes.
Caption: Synthesis pathway for a key Apixaban intermediate starting from p-Nitroaniline.
Caption: Synthesis pathway for a key Rivaroxaban intermediate.
Caption: Experimental workflow for the synthesis of 4-Morpholinoaniline.
Detailed Experimental Protocols
Reproducibility is paramount in pharmaceutical research. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one[1]
-
Step 1: Synthesis of Intermediate 3
-
Charge p-nitroaniline and tetrahydrofuran (B95107) to a reactor and stir to achieve a clear solution.
-
Cool the solution and add a reagent to initiate the reaction.
-
Raise the temperature and stir for 1.5 hours, monitoring completion by TLC.
-
Distill off tetrahydrofuran under vacuum.
-
Add purified water, stir, filter the solid product, wash with water, and dry under vacuum to obtain Intermediate 3.
-
-
Step 2: Synthesis of Intermediate 4
-
Charge Intermediate 3 and tetrahydrofuran to a reactor.
-
Add a reagent and stir for 3-4 hours, monitoring completion by HPLC.
-
Distill off tetrahydrofuran under vacuum.
-
Add purified water and extract the product with dichloromethane (B109758).
-
Wash the combined organic layers with water and distill off dichloromethane under vacuum to obtain crude Intermediate 4.
-
-
Step 3: Synthesis of Intermediate 5
-
Charge crude Intermediate 4 and chlorobenzene (B131634) to a reactor and cool the solution.
-
Add phosphorus pentachloride in portions, maintaining the temperature below 10 °C.
-
Raise the temperature to 50-55 °C and stir for 2 hours.
-
Cool the reaction mass and quench with water.
-
Separate the layers and distill off chlorobenzene from the organic layer.
-
Add isopropyl alcohol and water, reflux, then cool to precipitate the product.
-
Filter, wash, and dry the solid to obtain pure Intermediate 5.
-
-
Step 4: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one
-
Charge Intermediate 5, N,N-dimethylformamide, triethylamine, and morpholine to a reactor.
-
Heat the mixture to 95-100 °C for 5-6 hours, monitoring completion by TLC.
-
Cool the reaction mass and add purified water to precipitate the product.
-
Cool further, stir, filter, wash with water, and dry under vacuum to obtain the final product.
-
Protocol 2: Preparation of 4-(4-aminophenyl)morpholin-3-one[3]
-
Step 1: Preparation of 4-(4-nitrophenyl)morpholin-3-one
-
Add dimethylformamide to a compound of formula-5.
-
Slowly add thionyl chloride and stir for 5 hours.
-
Add toluene and a compound of formula-6, then heat to 90-95 °C and stir for 10 hours.
-
Distill off the solvent and co-distill with toluene.
-
Add dimethylformamide and toluene, then add hydrochloric acid and water.
-
Stir, filter the solid, and wash with water.
-
Add ethyl acetate, heat, stir, cool, filter, and dry to get the title compound.
-
-
Step 2: Preparation of 4-(4-aminophenyl)morpholin-3-one
-
Add 4-(4-nitrophenyl)morpholin-3-one to a mixture of ethyl acetate and a catalyst (G-Cat).
-
Heat the mixture and slowly add water, stirring for several hours.
-
Cool the mixture, add another catalyst (R-cat), and stir.
-
Add methanol (B129727) and dichloromethane, stir, and filter through a hyflow bed.
-
Distill off the solvent from the filtrate and co-distill with methanol.
-
Add methanol, heat, stir, cool, filter, and dry to get the title compound.
-
Protocol 3: Synthesis of 4-(4-morpholinyl)aniline[5]
-
Suspend this compound in methanol and a methanolic solution of 2 M ammonia.
-
Add water and 5% palladium on carbon catalyst.
-
Place the mixture in a Paar hydrogenation unit and hydrogenate at 50 psi for 1 hour.
-
After the reaction, cool to room temperature, remove the catalyst by filtration, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate/hexane to give 4-(4-morpholinyl)aniline.
Conclusion
The validation of a-(4-Nitrophenyl)morpholine as a key intermediate in API synthesis is well-supported by the available data. Its use in the synthesis of Apixaban and Rivaroxaban showcases its versatility and importance. While alternative starting materials and synthetic routes exist, the processes involving a-(4-Nitrophenyl)morpholine and its derivatives offer robust and commercially viable options with good yields and high purity. The detailed protocols and comparative data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and optimization of API synthesis. The continued exploration of novel catalysts and process improvements will undoubtedly further enhance the efficiency and sustainability of these critical pharmaceutical manufacturing processes.
References
Navigating the Cytotoxic Landscape of a-(4-Nitrophenyl)morpholine and Its Analogs: An In-Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document presents a compilation of in-vitro cytotoxicity data for a series of morpholine-containing compounds, detailed experimental protocols for standard cytotoxicity assays, and visualizations of relevant biological pathways to aid in the interpretation of experimental outcomes. The objective is to equip researchers with a foundational understanding of how structural modifications to the a-(4-Nitrophenyl)morpholine core can influence cytotoxic potency, thereby guiding future drug discovery and development efforts in this chemical space.
Comparative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxic activity of various morpholine (B109124) derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth), has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Structure / Substitution | Target Cell Line | IC50 (µM) |
| AK-3 | 4-(2-(4-chlorophenyl)quinazolin-4-yl)morpholine | A549 (Lung Carcinoma) | 10.38 ± 0.27[3] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29[3] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15[3] | ||
| AK-10 | 4-(2-(4-(dimethylamino)phenyl)quinazolin-4-yl)morpholine | A549 (Lung Carcinoma) | 8.55 ± 0.67[3] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23[3] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29[3] | ||
| Compound 8b | 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-(2-bromobenzoyl)-phenoxy)-acetyl]-hydrazide | DLA (Dalton's Lymphoma Ascites) | Data not provided as IC50 |
| EAC (Ehrlich Ascites Carcinoma) | Data not provided as IC50 | ||
| MCF-7 (Breast Adenocarcinoma) | Data not provided as IC50 | ||
| A549 (Lung Carcinoma) | Data not provided as IC50 | ||
| Compound 8f | 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-(4-methylbenzoyl)-phenoxy)-acetyl]-hydrazide | DLA (Dalton's Lymphoma Ascites) | Data not provided as IC50 |
| EAC (Ehrlich Ascites Carcinoma) | Data not provided as IC50 | ||
| MCF-7 (Breast Adenocarcinoma) | Data not provided as IC50 | ||
| A549 (Lung Carcinoma) | Data not provided as IC50 | ||
| M5 | Substituted Morpholine Derivative | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL[4] |
| M2 | Substituted Morpholine Derivative | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL[4] |
| A6 (bisnaphthalimide) | Bisnaphthalimide with 4-morpholine moiety | MGC-803 (Gastric Cancer) | 0.09[5] |
Note: The data presented for compounds 8b and 8f indicated significant anti-mitogenic activity but did not provide specific IC50 values.[6] Compounds M2 and M5 are described as substituted morpholine derivatives with promising anticancer activity.[4]
Experimental Protocols for In-Vitro Cytotoxicity Assay Validation
The following are detailed methodologies for three commonly employed in-vitro cytotoxicity assays. These protocols serve as a foundation for the validation and comparison of the cytotoxic effects of novel compounds.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of 490 nm using a microplate reader.
-
Controls and Data Analysis: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Neutral Red Uptake Assay
The Neutral Red Uptake assay is a cell viability assay based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Medium Removal: After the incubation period with the test compound, aspirate the culture medium.
-
Neutral Red Incubation: Add 100 µL of a pre-warmed medium containing a specific concentration of neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: After incubation, remove the neutral red-containing medium and wash the cells with a wash solution (e.g., a solution of 1% CaCl2 in 0.5% formaldehyde) to remove excess dye.
-
Dye Extraction: Add 100 µL of a destain solution (e.g., a solution of 1% acetic acid in 50% ethanol) to each well and incubate for 10 minutes on a shaker to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance of the extracted neutral red at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of untreated control cells.
Visualizing the Mechanisms and Workflow
To provide a clearer understanding of the underlying biological processes and the experimental design, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in-vitro cytotoxicity testing.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion
This comparative guide provides a foundational resource for researchers investigating the cytotoxic properties of a-(4-Nitrophenyl)morpholine and its derivatives. While direct cytotoxicity data for the parent compound remains elusive in publicly accessible literature, the analysis of its analogs reveals that the morpholine scaffold, particularly when incorporated into larger heterocyclic systems, is a promising feature for the development of potent anticancer agents. The provided experimental protocols for key in-vitro cytotoxicity assays offer a standardized framework for generating reliable and comparable data. Furthermore, the visualization of the experimental workflow and the apoptotic signaling pathways serves to contextualize the experimental data and potential mechanisms of action. Future research should aim to systematically evaluate the cytotoxicity of a-(4-Nitrophenyl)morpholine and a focused library of its derivatives to establish a more definitive structure-activity relationship and unlock the full therapeutic potential of this chemical class.
References
- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
A Comparative Analysis of Catalysts for the Synthesis of 4-(4-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(4-nitrophenyl)morpholine is a critical step in the development of various pharmacologically active compounds. This guide provides a comparative analysis of different catalytic strategies for this N-arylation reaction, offering a comprehensive overview of their performance based on experimental data. We will delve into catalyst-free nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation, presenting quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, cost-effectiveness, and environmental footprint of the synthesis of this compound. The following table summarizes the performance of various catalytic systems based on reported experimental data. It is important to note that direct comparison can be challenging due to variations in substrates and reaction conditions across different studies.
| Catalytic System | Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Nucleophilic Aromatic Substitution (Catalyst-Free) | N/A | N/A | Triethylamine (B128534) | Acetonitrile | 85 | 12 | 95 | 4-(4-nitrophenyl)thiomorpholine |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 91 | Tricyclic Amine |
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 18 | 88 | N-Aryl Morpholine (B109124) Derivative |
| Copper-Catalyzed (Ullmann Condensation) | CuI | Proline | K₂CO₃ | DMF | 110 | 24 | 56 | Quindoline |
| Copper-Catalyzed (Ullmann Condensation) | CuI | DMEDA | K₂CO₃ | DMF | 110-120 | 24 | 82 | Imatinib Intermediate |
| Manganese-Catalyzed | MnCl₂·4H₂O | L-Proline | NaOtBu | DMSO | 120 | 24 | Moderate | N-Aryl Morpholine |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This method is particularly effective when using a highly activated aryl halide such as 4-fluoronitrobenzene.
Procedure:
-
To a solution of morpholine (1.0 equivalent) in acetonitrile, add 4-fluoronitrobenzene (1.0 equivalent) and triethylamine (1.2 equivalents) as a base.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water.
-
Extract the product with ethyl acetate (B1210297).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination
This versatile method allows for the use of various aryl halides and offers good functional group tolerance.
Procedure:
-
In an oven-dried Schlenk tube, combine palladium acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base such as potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add 4-halonitrobenzene (1.0 equivalent), morpholine (1.2 equivalents), and an anhydrous solvent such as 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 18-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Copper-Catalyzed Ullmann Condensation
A classical and cost-effective method for C-N bond formation, particularly with aryl iodides and bromides.
Procedure:
-
To a reaction vessel, add copper(I) iodide (CuI, 10 mol%), a ligand such as L-proline (20 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Add 4-iodonitrobenzene (1.0 equivalent), morpholine (1.2 equivalents), and a polar aprotic solvent like dimethylformamide (DMF).
-
Heat the mixture to 110-120 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction's completion via TLC.
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
a-(4-Nitrophenyl)morpholine efficacy in inhibiting specific biological targets
For Researchers, Scientists, and Drug Development Professionals
While a-(4-Nitrophenyl)morpholine itself is primarily utilized as a chemical intermediate, the morpholine (B109124) scaffold is a key pharmacophore in a class of potent anticancer agents that target the Phosphoinositide 3-kinase (PI3K) signaling pathway. This guide provides a comparative analysis of Buparlisib (BKM120), a prominent morpholine-containing pan-PI3K inhibitor, and its alternatives, Copanlisib and Idelalisib. The information presented herein is intended to assist researchers in evaluating the efficacy and experimental considerations of these compounds.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
Comparative Efficacy of PI3K Inhibitors
The following table summarizes the in vitro potency of Buparlisib and its alternatives against the class I PI3K isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | Target | IC50 (nM) |
| Buparlisib (BKM120) | p110α | 52[1][2] |
| p110β | 166[1][2] | |
| p110δ | 116[1][2] | |
| p110γ | 262[1][2] | |
| Copanlisib | p110α | 0.5[3][4] |
| p110β | 3.7[3][4] | |
| p110δ | 0.7[3][4] | |
| p110γ | 6.4[3][4] | |
| Idelalisib | p110α | 8600[5][6] |
| p110β | 4000[5][6] | |
| p110δ | 19[5] | |
| p110γ | 2100[5][6] |
Experimental Protocols
Detailed methodologies for key assays used to evaluate the efficacy of PI3K inhibitors are provided below.
In Vitro PI3K Kinase Assay (HTRF)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Figure 2: Experimental Workflow for an In Vitro PI3K HTRF Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the PI3K enzyme in kinase assay buffer.
-
Prepare a working solution of the lipid substrate (e.g., PIP2) in kinase assay buffer.
-
Prepare a working solution of ATP in kinase assay buffer.
-
Prepare serial dilutions of the test compound (e.g., Buparlisib) in DMSO, followed by a further dilution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, PI3K enzyme, and substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF detection reagents, which typically include a Europium-labeled antibody that recognizes the phosphorylated product and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) that binds to a biotinylated substrate.
-
-
Signal Measurement:
-
Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for the development of the HTRF signal.
-
Measure the fluorescence at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) fluorophores using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Determine the percent inhibition of PI3K activity for each concentration of the test compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Western Blot for Phosphorylated Akt (p-Akt)
This assay assesses the ability of an inhibitor to block the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Figure 3: Experimental Workflow for Western Blot Analysis of p-Akt.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitor for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt and a loading control (e.g., total Akt or GAPDH).
-
Normalize the p-Akt signal to the loading control to determine the relative levels of Akt phosphorylation.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Figure 4: Experimental Workflow for an MTT Cell Viability Assay.
Protocol:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the existing medium with the medium containing the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours to allow for the reduction of MTT to formazan by metabolically active cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add a solubilizing agent, such as DMSO or a SDS-HCl solution, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and untreated wells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
-
Conclusion
The development of morpholine-containing compounds has led to the discovery of potent PI3K inhibitors with significant therapeutic potential in oncology. Buparlisib, as a pan-PI3K inhibitor, has demonstrated broad activity against all class I isoforms. In comparison, Copanlisib shows higher potency, particularly against the p110α and p110δ isoforms, while Idelalisib exhibits remarkable selectivity for the p110δ isoform. The choice of inhibitor for research and development will depend on the specific biological question and the desired selectivity profile. The experimental protocols provided in this guide offer a foundation for the in vitro and cell-based evaluation of these and other PI3K inhibitors.
References
Comparative Guide to the Structure-Activity Relationship of a-(4-Nitrophenyl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to a-(4-Nitrophenyl)morpholine
The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. When coupled with a 4-nitrophenyl group, the resulting a-(4-nitrophenyl)morpholine core has been highlighted for its potential anticancer and antimicrobial activities.[1] The electron-withdrawing nature of the nitro group and the potential for diverse substitutions on both the phenyl and morpholine rings make this scaffold an attractive starting point for the development of new therapeutic agents.
Structure-Activity Relationship (SAR) Studies
While a complete quantitative SAR dataset for a systematically varied series of a-(4-nitrophenyl)morpholine derivatives is not available in the literature, analysis of various studies on different classes of morpholine derivatives provides valuable insights into the structural features that govern their biological activity.
Anticancer Activity
The anticancer potential of 4-(4-nitrophenyl)morpholine derivatives has been noted, with several studies exploring related structures.[1] The cytotoxic activity of morpholine-containing compounds is often evaluated using the MTT assay against various cancer cell lines.
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | Quinazoline-morpholine | 4-chlorophenyl | A549 (Lung) | 10.38 ± 0.27 | [2] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [2] | |||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [2] | |||
| AK-10 | Quinazoline-morpholine | 3,4,5-trimethoxyphenyl | A549 (Lung) | 8.55 ± 0.67 | [2] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [2] | |||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [2] | |||
| M2 | Morpholine | Not specified | MDA-MB-231 (Breast) | 88.27 µg/mL | [3] |
| M5 | Morpholine | Methoxy-substituted | MDA-MB-231 (Breast) | 81.92 µg/mL | [3] |
From the available data on related morpholine derivatives, several general SAR trends can be inferred:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro), and electron-donating groups, such as methoxy, have been shown to be favorable in different scaffolds.[2][3]
-
The Morpholine Ring: The morpholine moiety itself is considered a key pharmacophore, potentially improving solubility and other pharmacokinetic properties.[2]
-
Overall Molecular Architecture: The linkage of the morpholine ring to other heterocyclic systems, such as quinazoline, can lead to potent anticancer agents.[2]
Antimicrobial Activity
Morpholine derivatives have also been investigated for their antibacterial and antifungal properties. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Table 2: Antibacterial Activity of Selected Morpholine Derivatives
| Compound ID | Core Structure | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| 21 | Thiazine-morpholine | 4-methylphenyl | P. aeruginosa | 6.25 | [3] |
| 24 | Thiazine-morpholine | 4-fluorophenyl | V. cholerae | >100 | [3] |
| P. aeruginosa | >100 | [3] | |||
| 26 | Thiazine-morpholine | 3-nitrophenyl | S. aureus | >100 | [3] |
| B. subtilis | >100 | [3] | |||
| NPDM | Piperazine-pleuromutilin | 4-nitrophenyl | MRSA ATCC 43300 | Not specified | [4] |
| S. aureus ATCC 29213 | Not specified | [4] |
Key observations from the antimicrobial data on morpholine-containing compounds include:
-
Substitution Patterns: The presence and position of substituents on the aromatic rings attached to the core structure play a critical role in determining the spectrum and potency of antimicrobial activity. For instance, in a series of thiazine-morpholine derivatives, a 4-methylphenyl substitution resulted in good activity against P. aeruginosa, while a 3-nitrophenyl substitution was more effective against Gram-positive bacteria.[3]
-
The Importance of the Core Scaffold: The nature of the heterocyclic system to which the morpholine is attached is a major determinant of activity.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottomed microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well U-bottom or flat-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells.
Visualizations
Caption: Experimental workflow for SAR studies of a-(4-Nitrophenyl)morpholine derivatives.
Caption: Hypothetical PI3K/Akt signaling pathway targeted by anticancer morpholine derivatives.
Conclusion
The a-(4-nitrophenyl)morpholine scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. While a comprehensive and systematic SAR study is not yet publicly available, the analysis of related morpholine-containing compounds provides valuable guidance for future drug design. Key takeaways include the significant impact of substitutions on the phenyl ring and the importance of the overall molecular architecture in determining biological activity. Further focused studies on a systematically modified series of a-(4-nitrophenyl)morpholine derivatives are warranted to fully elucidate their therapeutic potential and to develop potent and selective drug candidates.
References
- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
A Comparative Guide to a-(4-Nitrophenyl)morpholine and its Alternatives as Analytical Reference Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical reference standard is a critical determinant of data quality, ensuring the accuracy and reliability of analytical measurements. This guide provides an objective comparison of a-(4-Nitrophenyl)morpholine and other potential alternatives used as reference standards in analytical chemistry, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of a reference standard is its well-characterized physicochemical properties. The following table summarizes the key properties of a-(4-Nitrophenyl)morpholine and selected alternatives, including a structurally similar compound (p-Nitroaniline) and another common aromatic nitro compound (4-Nitrobenzoic Acid).
| Property | a-(4-Nitrophenyl)morpholine | p-Nitroaniline | 4-Nitrobenzoic Acid |
| Molecular Formula | C₁₀H₁₂N₂O₃[1] | C₆H₆N₂O₂ | C₇H₅NO₄[2] |
| Molecular Weight | 208.22 g/mol [1] | 138.12 g/mol | 167.12 g/mol [2] |
| Melting Point | 151 - 155 °C[1] | 146 - 149 °C | 237 - 240 °C[2] |
| Appearance | White to almost white crystalline powder[1] | Yellow to brown crystalline powder | Light yellow crystalline powder |
| UV λmax | ~375 nm (in Dioxane) | ~381 nm (in Ethanol) | ~274 nm (in Ethanol) |
| Solubility | Soluble in Dimethylformamide. | Soluble in Ethanol, Methanol. | Soluble in Ethanol, Methanol, Acetone. |
Performance Characteristics of Analytical Standards
| Performance Parameter | a-(4-Nitrophenyl)morpholine | p-Nitroaniline (CRM) | 4-Nitrobenzoic Acid (CRM) |
| Purity (Typical) | ≥ 98% (GC)[1] | ≥ 99.5% (Certified) | ≥ 99.5% (Certified)[2] |
| Certification | Not typically available as a CRM. | Available as a Certified Reference Material. | Available as a Certified Reference Material (traceable to USP)[2]. |
| Stability | Generally stable under recommended storage (2-8°C)[1]. Stability of analytical solutions not extensively documented. | Stable solid. Solution stability is concentration and solvent dependent. Nitroaromatic compounds are generally stable but can be susceptible to reduction[4]. | Stable solid. Solution stability data is typically provided with the CRM. |
| Typical HPLC Retention Time | Dependent on method, but a published method shows a retention time of approximately 4.5 min[5]. | A published method shows a retention time of approximately 2.75 min[5]. | Dependent on specific HPLC conditions. |
| Resolution | Good resolution can be achieved with appropriate column and mobile phase selection. | Generally provides good peak shape and resolution in reversed-phase HPLC. | Excellent peak shape and resolution are expected from a CRM under validated methods. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the consistent application of a reference standard. Below are representative HPLC-UV methods for the analysis of a-(4-Nitrophenyl)morpholine and the comparator standards.
HPLC-UV Method for a-(4-Nitrophenyl)morpholine
This method is adapted from a published application for the separation of a-(4-Nitrophenyl)morpholine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 3.2 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid[6].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: UV detection at 375 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of a-(4-Nitrophenyl)morpholine in the mobile phase at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
-
Sample Preparation: Dissolve the sample containing a-(4-Nitrophenyl)morpholine in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-UV Method for p-Nitroaniline
This method is a general procedure for the analysis of nitroanilines.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 381 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Accurately weigh and dissolve the p-Nitroaniline certified reference material in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Prepare calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation: Prepare the sample in the mobile phase to a concentration within the linear range of the method.
HPLC-UV Method for 4-Nitrobenzoic Acid
This protocol is based on a method for the analysis of 4-Nitrobenzoic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 or a similar reversed-phase column.
-
Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)[7].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: UV detection at 274 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of the 4-Nitrobenzoic Acid certified reference material in the mobile phase.
-
Generate a series of working standards by diluting the stock solution.
-
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration that falls within the established calibration curve.
Visualizing Analytical Workflows
To further clarify the processes involved in utilizing and selecting analytical reference standards, the following diagrams are provided.
Caption: Experimental workflow for the qualification of an analytical reference standard.
Caption: Logical relationship in selecting a suitable reference standard.
Conclusion and Recommendations
This guide provides a comparative overview of a-(4-Nitrophenyl)morpholine and alternative compounds for use as analytical reference standards. While a-(4-Nitrophenyl)morpholine is commercially available and can be used in analytical methods, the lack of readily available certified reference material with comprehensive purity and stability data is a significant drawback for applications requiring high accuracy and regulatory compliance.
For routine analyses where a high degree of certainty is not paramount, a well-characterized in-house standard of a-(4-Nitrophenyl)morpholine may suffice. However, for method validation, quantitative analysis in regulated environments, and applications demanding the highest level of accuracy, the use of a certified reference material is strongly recommended.
In the absence of a certified a-(4-Nitrophenyl)morpholine standard, p-Nitroaniline and 4-Nitrobenzoic Acid present themselves as viable alternatives for system suitability tests and as representative compounds for method development for aromatic nitro compounds. Their availability as certified reference materials ensures traceability and provides a higher degree of confidence in analytical results. The choice of the most suitable reference standard will ultimately depend on the specific requirements of the analytical method, the regulatory landscape, and the desired level of data quality.
References
- 1. iconpharmachem.com [iconpharmachem.com]
- 2. Morpholine Impurities | 110-91-8 Certified Reference Substance [alfaomegapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine, 4-nitroso- [webbook.nist.gov]
- 5. Morpholine, 4-nitroso- [webbook.nist.gov]
- 6. Morpholine |Axios Research [axios-research.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Heterocyclic Synthesis: a-(4-Nitrophenyl)morpholine Versus Alternative Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is paramount in the synthesis of novel heterocyclic compounds, profoundly influencing reaction efficiency, molecular diversity, and the biological activity of the final products. This guide provides an objective comparison of a-(4-Nitrophenyl)morpholine with other versatile building blocks—pyran-2-one derivatives and dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide—for the synthesis of diverse heterocyclic scaffolds. We present a detailed analysis of their reactivity, scope, and performance, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Introduction to the Building Blocks
a-(4-Nitrophenyl)morpholine is a valuable precursor in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules.[1][2] The morpholine (B109124) moiety is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties. The nitrophenyl group serves as a versatile handle for further functionalization, typically through reduction to an aniline (B41778) derivative.
Pyran-2-one derivatives are highly versatile synthons for a wide array of heterocyclic systems. Their conjugated diene system readily participates in Diels-Alder reactions, and they can undergo various transformations to yield pyridines, pyridones, and other fused heterocycles.[3]
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a reactive cyclic sulfone that serves as an excellent building block in multicomponent reactions. Its activated methylene (B1212753) group and keto functionality allow for the facile construction of fused heterocyclic systems, particularly those containing pyrimidine (B1678525) and thiopyran rings.
Performance in Heterocyclic Synthesis: A Comparative Analysis
To provide a clear comparison, we will examine the synthesis of three key heterocyclic scaffolds: substituted pyridines, fused pyrimidines, and morpholino-pyrimidines, highlighting the utility of each building block.
Synthesis of Substituted Pyridines
Pyridine (B92270) and its derivatives are fundamental components of many pharmaceuticals and agrochemicals. While not a direct precursor to a simple pyridine ring, a-(4-Nitrophenyl)morpholine can be incorporated into more complex pyridine-containing scaffolds after initial transformations. Pyran-2-ones, however, offer a more direct route.
Table 1: Comparison of Building Blocks for Substituted Pyridine Synthesis
| Feature | a-(4-Nitrophenyl)morpholine | Pyran-2-one Derivatives |
| Reaction Type | Multi-step synthesis | Diels-Alder reaction followed by aromatization |
| Typical Reagents | Not directly applicable for simple pyridine synthesis | Alkynes, enamines |
| Reaction Conditions | N/A | High temperatures (reflux in high-boiling solvents) or microwave irradiation |
| Yields | N/A | Generally moderate to good (40-80%) |
| Scope & Limitations | Limited to complex, pre-functionalized pyridines | Broad scope for polysubstituted pyridines; regioselectivity can be a challenge |
A mixture of the appropriate 2H-pyran-2-one (1 mmol) and an alkyne (1.2 mmol) in a high-boiling solvent such as diphenyl ether is heated at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by column chromatography. Microwave-assisted synthesis can significantly reduce reaction times.
Synthesis of Fused Pyrimidines
Fused pyrimidine systems are prevalent in biologically active molecules, including many kinase inhibitors. Both a-(4-Nitrophenyl)morpholine and dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide are excellent precursors for this class of compounds, albeit through different synthetic strategies.
Table 2: Comparison of Building Blocks for Fused Pyrimidine Synthesis
| Feature | a-(4-Nitrophenyl)morpholine | Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide |
| Reaction Type | Nucleophilic aromatic substitution (SNAr) | One-pot multicomponent reaction |
| Typical Reagents | Dichloropyrimidine, amine | Aromatic aldehyde, malononitrile (B47326), base (e.g., piperidine) |
| Reaction Conditions | Elevated temperatures (e.g., 110 °C in DMSO) | Room temperature or gentle heating (e.g., reflux in ethanol) |
| Yields | Good to excellent (70-95%) | Excellent (80-95%) |
| Scope & Limitations | Requires a pre-existing pyrimidine core; substitution pattern is dictated by the starting materials | High degree of molecular diversity achievable in a single step; amenable to library synthesis |
The following diagram illustrates the one-pot synthesis of a fused pyrimidine system from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide.
Caption: One-pot synthesis of fused pyrimidines.
A mixture of dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and piperidine (B6355638) (0.1 mmol) in ethanol (10 mL) is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Synthesis of Morpholino-Pyrimidines as PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1][2] a-(4-Nitrophenyl)morpholine is a key building block for the synthesis of potent and selective PI3K inhibitors containing a morpholino-pyrimidine scaffold.
Table 3: Synthesis of a Morpholino-Pyrimidine PI3K Inhibitor Precursor
| Feature | a-(4-Nitrophenyl)morpholine |
| Reaction Type | Nucleophilic aromatic substitution (SNAr) |
| Reactants | 2,4-dichloropyrimidine (B19661) |
| Reaction Conditions | 1. Morpholine, 0 °C to rt; 2. Suzuki coupling |
| Yield | 79% (for the initial SNAr step)[4] |
| Product | 4-(2-chloropyrimidin-4-yl)morpholine |
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent, morpholine (1.05 eq) is added at 0 °C.[4] The reaction mixture is stirred for 15 minutes at 0 °C and then for an additional 15 minutes at room temperature.[4] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the product is purified by silica (B1680970) gel column chromatography.[4]
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by morpholino-pyrimidine-based drugs.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Conclusion and Recommendations
The choice of building block for heterocyclic synthesis is highly dependent on the target scaffold and the desired synthetic strategy.
-
a-(4-Nitrophenyl)morpholine excels as a precursor for incorporating the privileged morpholine moiety into complex, biologically active molecules, particularly in the context of kinase inhibitor synthesis where the morpholine ring can form key interactions in the ATP-binding pocket. Its utility lies in the later stages of a synthetic route, often following the construction of a core heterocyclic system.
-
Pyran-2-one derivatives are unmatched in their versatility for constructing a wide range of aromatic and non-aromatic six-membered heterocycles through pericyclic reactions. They are ideal for accessing polysubstituted pyridines and related systems, offering a high degree of flexibility in substituent patterns.
-
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a powerful building block for the rapid assembly of complex, fused heterocyclic systems via multicomponent reactions. Its reactivity makes it particularly suitable for the generation of chemical libraries for high-throughput screening.
For drug discovery programs targeting kinases, a-(4-Nitrophenyl)morpholine is a strategic choice for lead optimization. For the exploration of novel chemical space and the synthesis of diverse heterocyclic libraries, pyran-2-one derivatives and dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide offer efficient and powerful synthetic routes. The selection should be guided by the specific synthetic goals and the desired structural features of the target molecules.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico ADMET Profiling: A Comparative Guide for 4-(4-Nitrophenyl)morpholine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the predicted ADMET properties of 4-(4-Nitrophenyl)morpholine derivatives against other morpholine-containing anticancer agents, supported by established experimental protocols.
The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early in-silico prediction of these properties is a crucial, cost-effective strategy to identify and mitigate potential liabilities. This guide provides a comparative analysis of the predicted ADMET profile for the this compound scaffold, a structure of interest in anticancer research, against other morpholine-containing compounds with demonstrated anticancer activity.[1][2]
Comparative In-Silico ADMET Predictions
To facilitate a direct comparison, a summary of key predicted ADMET parameters for this compound and a representative derivative is presented alongside data for other morpholine-containing anticancer agents. The predictions for the this compound scaffold are based on established computational models and are for illustrative purposes, highlighting the expected profile of this chemical class.
Table 1: Comparative In-Silico ADMET Properties
| Compound Class | Representative Compound | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (logS) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) | Ames Mutagenicity |
| This compound | This compound | 208.22[3][4] | 1.5 - 2.5 | Moderate | Moderate to High | > 10 | Probable Positive[5] |
| This compound Derivative | 2-hydroxy-4-(4-nitrophenyl)morpholine | 224.22 | 1.0 - 2.0 | High | Moderate | > 10 | Probable Positive |
| Morpholine-Benzimidazole-Oxadiazole | Compound 5h[2] | 526.10[2] | 3.0 - 4.0 | Low[2] | Moderate | Not Reported | Not Reported |
| Morpholine-Appended 1,2,3-Triazole | Compound 6a[6] | 392.5[6] | 2.46[6] | -3.01[6] | Not Reported | Not Reported | Not Reported |
| Morpholine Substituted Quinazoline (B50416) | Compound AK-10[1] | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The data for this compound and its derivative are illustrative predictions based on the general properties of nitroaromatic and morpholine-containing compounds. The data for other compound classes are sourced from the cited literature.
The this compound core structure is noted for its potential in anticancer drug development.[3][4] However, the presence of a nitroaromatic group raises concerns about potential mutagenicity, a common characteristic of this chemical class.[5] Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the toxicity of nitroaromatic compounds.[7][8][9]
Experimental Protocols for ADMET Validation
In-silico predictions, while valuable for initial screening, must be validated through in-vitro and in-vivo experiments.[10] Below are detailed methodologies for two critical in-vitro assays that assess intestinal absorption and cardiac toxicity.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 permeability assay is a widely accepted in-vitro model to predict human intestinal absorption of drugs.[11][12]
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[11]
-
Transport Experiment:
-
The test compound is added to the apical (donor) side of the monolayer, and the appearance of the compound on the basolateral (receiver) side is monitored over time.[11]
-
To assess active efflux, the transport is also measured from the basolateral to the apical side.
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
hERG Inhibition Assay for Cardiotoxicity
The hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition assay is a critical preclinical safety test to assess the risk of drug-induced cardiac arrhythmias.[13][14]
Objective: To determine the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation.[13]
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.[14][15]
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring hERG channel activity.[16]
-
A voltage protocol is applied to the cell to elicit the characteristic hERG tail current.[16]
-
-
Compound Application: The test compound is applied at various concentrations to the cells, and the effect on the hERG current is recorded.[16]
-
Data Analysis: The percentage of current inhibition at each concentration is calculated to generate a concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).[16]
Visualizing In-Silico ADMET Workflows and Pathways
To better understand the logical flow of in-silico ADMET prediction and its place in the drug discovery pipeline, the following diagrams are provided.
References
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In silico prediction of the mutagenicity of nitroaromatic compounds using a novel two-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(4-Nitrophenyl)morpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-(4-Nitrophenyl)morpholine, a compound commonly used in chemical synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Safety Data
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.[2][5][6][7] The following table summarizes the key hazard information.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Eye Protection : Safety glasses or goggles are essential to prevent eye irritation.[1] A face shield may be required in situations with a higher risk of splashing.[1]
-
Hand Protection : Wear protective gloves to avoid skin contact.[1][6]
-
Respiratory Protection : In situations where dust may be generated, a dust respirator should be worn.[1]
-
Body Protection : Protective clothing and, if necessary, protective boots should be worn to prevent skin exposure.[1]
Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[6] This ensures that the chemical is handled and disposed of in accordance with all applicable regulations. The general steps for disposal are outlined below.
Experimental Protocol: Waste Collection and Disposal
-
Containment : Ensure that any waste containing this compound is collected in a suitable, closed container.[5][6] The container should be clearly labeled with the chemical name and any relevant hazard symbols.
-
Storage : Store the waste container in a well-ventilated area, away from incompatible materials such as oxidizing agents.[2][8]
-
Professional Disposal : Arrange for the collection and disposal of the waste by a licensed and approved waste disposal company.[2][4][6][7] Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and transport.
-
Contaminated Materials : Any materials, such as gloves or absorbent pads, that have come into contact with this compound should also be disposed of as hazardous waste.[6] These should be collected in a sealed bag or container and disposed of along with the chemical waste.
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[5][6] The spill should be cleaned up using an absorbent material, and the collected waste should be placed in a suitable, closed container for disposal.[5][8]
Disposal Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling 4-(4-Nitrophenyl)morpholine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(4-Nitrophenyl)morpholine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Hazards: this compound is a hazardous substance.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended protective equipment for various laboratory operations.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for operations with a high risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for any damage before use. | Consult glove manufacturer's chemical resistance guides for specific breakthrough times. |
| Skin and Body Protection | A laboratory coat or an impervious gown should be worn. Closed-toe footwear is mandatory. | Protective clothing should be selected based on the potential for skin contact. |
| Respiratory Protection | Typically not required under normal use conditions with adequate ventilation. If dust or aerosols are generated, a NIOSH-approved particulate filter respirator is recommended. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
PPE Donning and Doffing Procedure
Proper procedure for putting on and taking off PPE is crucial to prevent contamination. The following workflow illustrates the correct sequence.
Caption: Standard sequence for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow for the safe handling of this compound from receipt to use.
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Ensure the supplier's label is intact and legible.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] The designated storage area should be away from incompatible materials.
-
Preparation and Weighing :
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure to minimize the generation of airborne dust.
-
-
Experimental Use :
-
Spill Management :
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all contaminated materials, including empty containers, used gloves, disposable lab coats, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Container Management :
-
Keep waste containers tightly closed and store them in a designated, secure area away from general laboratory traffic.
-
-
Disposal Procedure :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
